(3-Chlorophenyl)phosphane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23415-73-8 |
|---|---|
Molecular Formula |
C6H6ClP |
Molecular Weight |
144.54 g/mol |
IUPAC Name |
(3-chlorophenyl)phosphane |
InChI |
InChI=1S/C6H6ClP/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 |
InChI Key |
ORVKJGXMHSBCPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)P |
Origin of Product |
United States |
Foundational & Exploratory
(3-Chlorophenyl)phosphane chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chlorophenyl)phosphane, more commonly known as Tris(3-chlorophenyl)phosphine, is an organophosphorus compound with the chemical formula C₁₈H₁₂Cl₃P.[1] This white crystalline solid is of significant interest to the scientific community, particularly in the fields of organic synthesis and catalysis. Its utility as a ligand in various cross-coupling reactions makes it a valuable tool for the construction of complex organic molecules, a cornerstone of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, structure, and synthesis, tailored for a technical audience.
Chemical and Physical Properties
Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline solid.[2] It is air-sensitive and should be stored in an inert atmosphere at room temperature.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂Cl₃P | [1] |
| Molecular Weight | 365.62 g/mol | |
| CAS Number | 29949-85-7 | [1] |
| IUPAC Name | Tristhis compound | [1] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 60.0-67.0 °C | [2] |
| Boiling Point (Predicted) | 452.5 ± 40.0 °C | [3] |
| Form | Crystals or crystalline powder | [2] |
Molecular Structure
| Structural Feature | Predicted/Analogous Value | Reference |
| Molecular Geometry | Pyramidal | [4] |
| P-C Bond Length (approx.) | 1.834 Å | [4] |
| C-P-C Bond Angle (approx.) | 101.9° | [4] |
Synthesis and Characterization
Experimental Protocol: Synthesis via Grignard Reaction
The most common method for the synthesis of triarylphosphines like Tris(3-chlorophenyl)phosphine is the reaction of a Grignard reagent with phosphorus trichloride.[5]
Materials:
-
3-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent for reaction work-up (e.g., toluene)
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent, 3-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Reaction with Phosphorus Trichloride: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain a gentle reflux. A 3:1 molar ratio of the Grignard reagent to phosphorus trichloride is typically used.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure Tris(3-chlorophenyl)phosphine.
Characterization
The identity and purity of the synthesized Tris(3-chlorophenyl)phosphine can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region, corresponding to the protons on the three chlorophenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the chlorophenyl rings. The carbon atoms directly bonded to the phosphorus will show coupling (J-coupling).
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for phosphines. For triarylphosphines, a single peak is expected. The chemical shift for triphenylphosphine is around -6.0 ppm (relative to 85% H₃PO₄), and a similar chemical shift is expected for Tris(3-chlorophenyl)phosphine.[6]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic rings, C=C stretching vibrations of the phenyl groups, and C-Cl stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Reactivity and Applications
Tris(3-chlorophenyl)phosphine, like other triarylphosphines, is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic processes. The presence of the electron-withdrawing chlorine atoms on the phenyl rings can influence the electronic properties of the phosphorus atom, thereby affecting the catalytic activity of the metal complexes it forms.
Examples of reactions where Tris(3-chlorophenyl)phosphine or similar phosphine ligands are employed include:
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
-
Stille Coupling
-
Negishi Coupling
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of Tris(3-chlorophenyl)phosphine.
Caption: General workflow for the synthesis and characterization of Tris(3-chlorophenyl)phosphine.
References
- 1. Tris(3-chlorophenyl)phosphine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
Molecular formula and weight of tris(3-chlorophenyl)phosphine
This guide provides a detailed overview of the chemical properties of tris(3-chlorophenyl)phosphine, a compound of interest to researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Tris(3-chlorophenyl)phosphine is an organophosphorus compound. Its chemical structure and properties are summarized in the table below.
| Parameter | Value |
| Molecular Formula | C18H12Cl3P[1][2] |
| Molecular Weight | 365.63 g/mol [1] |
| CAS Number | 29949-85-7[1][2][3] |
| IUPAC Name | tris(3-chlorophenyl)phosphane[2] |
Structural Information
The molecular structure of tris(3-chlorophenyl)phosphine consists of a central phosphorus atom bonded to three 3-chlorophenyl groups.
Caption: Molecular components of tris(3-chlorophenyl)phosphine.
References
An In-Depth Technical Guide to (3-Chlorophenyl)phosphane and its Trisubstituted Derivative
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tris(3-chlorophenyl)phosphine, a significant organophosphorus compound utilized primarily as a ligand in catalysis. This document will cover its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant safety information. The CAS Registry Number for tris(3-chlorophenyl)phosphine is 29949-85-7.[1][2][3] While the term "(3-Chlorophenyl)phosphane" can refer to the primary phosphine, this guide focuses on the more commonly used and stable trisubstituted phosphine, tris(3-chlorophenyl)phosphine.
Chemical and Physical Properties
Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline powder at room temperature.[4] It is characterized by the molecular formula C18H12Cl3P and a molecular weight of 365.62 g/mol .[5][6]
| Property | Value | Reference |
| CAS Number | 29949-85-7 | [1][2][3] |
| Molecular Formula | C18H12Cl3P | [5][6] |
| Molecular Weight | 365.62 g/mol | [5] |
| Appearance | White to cream crystals or powder | [4] |
| Melting Point | 60.0-67.0 °C | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in many organic solvents. | |
| 31P NMR Chemical Shift (δ) | Approximately -6 to -8 ppm (in CDCl3, relative to 85% H3PO4) | Inferred from similar compounds[7][8] |
| 1H NMR Chemical Shift (δ) | Multiplets in the aromatic region (approximately 7.0-7.6 ppm) | Inferred from similar compounds[7][9] |
| 13C NMR Chemical Shift (δ) | Multiple signals in the aromatic region (approximately 128-138 ppm) | Inferred from similar compounds[7][10] |
| Key IR Absorption Bands | C-H stretching (aromatic), C=C stretching (aromatic), P-C stretching, C-Cl stretching | [2] |
| Major Mass Spec Fragments (m/z) | 364 (M+), 366 (M+2), 217 | [1] |
Synthesis of Tris(3-chlorophenyl)phosphine
The most common and effective method for synthesizing tris(3-chlorophenyl)phosphine is through the Grignard reaction. This involves the reaction of 3-chlorophenylmagnesium bromide with phosphorus trichloride.[11][12][13][14]
Experimental Protocol: Grignard Synthesis
Materials:
-
3-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl3)
-
Iodine (crystal, as initiator)
-
Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is then placed under an inert atmosphere (argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The mixture is stirred until most of the magnesium has reacted to form a dark grey solution of 3-chlorophenylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice-salt bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction. The addition rate should be controlled to keep the internal temperature below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction
Tris(3-chlorophenyl)phosphine is a valuable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide.[15][16] The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tris(3-chlorophenyl)phosphine
-
Palladium(II) acetate [Pd(OAc)2] or Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)2), tris(3-chlorophenyl)phosphine, the aryl halide, the arylboronic acid, and the base.
-
Reaction Execution: The appropriate solvent is then added, and the reaction mixture is heated with stirring to the desired temperature (typically between 80-110 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Signaling Pathways and Experimental Workflows
The primary role of tris(3-chlorophenyl)phosphine is within the catalytic cycle of cross-coupling reactions. Below is a representation of the Suzuki-Miyaura catalytic cycle, a key process where this phosphine ligand is employed.
References
- 1. Tris(3-chlorophenyl)phosphine | C18H12Cl3P | CID 121600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tris(3-chlorophenyl)phosphine [webbook.nist.gov]
- 3. TRIS(3-CHLOROPHENYL)PHOSPHINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. A11203.14 [thermofisher.com]
- 5. PubChemLite - Tris(3-chlorophenyl)phosphine (C18H12Cl3P) [pubchemlite.lcsb.uni.lu]
- 6. tris(3-chlorophenyl)phosphine [stenutz.eu]
- 7. rsc.org [rsc.org]
- 8. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 9. Tris(triphenylphosphine)chlororhodium(14694-95-2) 1H NMR [m.chemicalbook.com]
- 10. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. tcichemicals.com [tcichemicals.com]
Physical properties of tris(3-chlorophenyl)phosphine like melting point and solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tris(3-chlorophenyl)phosphine, with a focus on its melting point and solubility. The information is curated for professionals in research and development who require precise data for experimental design and implementation.
Core Physical Properties
Tris(3-chlorophenyl)phosphine is an organophosphorus compound characterized as a white to cream-colored crystalline powder. Its molecular structure significantly influences its physical characteristics.
Melting Point
The melting point of a compound is a critical indicator of its purity. For tris(3-chlorophenyl)phosphine, the reported melting point is in the range of 60.0 to 67.0°C.[1] A more specific value of 65°C has also been noted.
| Physical Property | Value | Reference |
| Melting Point | 60.0-67.0 °C | [1] |
| Appearance | White to cream crystals or powder | [1] |
| Molecular Formula | C₁₈H₁₂Cl₃P | [1] |
| Assay (by GC) | ≥97.5% | [1] |
Solubility Profile
Triphenylphosphine, which is also a triarylphosphine, is nonpolar and demonstrates good solubility in nonpolar organic solvents such as ether, toluene, chloroform, and benzene.[2] Its solubility in these solvents tends to increase with temperature.[2] Given the presence of three chlorophenyl groups, tris(3-chlorophenyl)phosphine is also expected to be a nonpolar molecule and therefore exhibit poor solubility in polar solvents like water, while being soluble in various organic solvents. The observation that crystals of the related isomer, tris(4-chlorophenyl)phosphine, can be obtained from ethanol solutions suggests that it has some degree of solubility in alcohols.
A definitive solubility profile would require experimental determination.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the melting point and solubility of solid organic compounds like tris(3-chlorophenyl)phosphine.
Melting Point Determination: Capillary Method
This method is a standard and widely used technique for accurately determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry tris(3-chlorophenyl)phosphine sample is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20°C per minute) is initially used to determine an approximate melting range.
-
A fresh sample is then prepared, and the apparatus is heated to a temperature approximately 20°C below the approximate melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination: Qualitative Method
This protocol provides a straightforward method to assess the solubility of a compound in various solvents at room temperature.
Materials:
-
Tris(3-chlorophenyl)phosphine
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane, dichloromethane, chloroform)
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
Procedure:
-
Sample Preparation: Approximately 10-20 mg of tris(3-chlorophenyl)phosphine is added to a clean, dry test tube.
-
Solvent Addition: 1 mL of the first test solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely.
-
Soluble: No solid particles are visible, and the solution is clear.
-
Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid does not appear to have dissolved at all.
-
-
Repeat: The procedure is repeated with each of the selected solvents in separate test tubes.
-
Reporting: The results are recorded as soluble, partially soluble, or insoluble for each solvent.
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of the physical properties of a solid chemical compound like tris(3-chlorophenyl)phosphine.
References
Electron-Withdrawing Effects in Chlorophenyl Phosphine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The electronic properties of phosphine ligands are a critical determinant of the efficacy of transition metal catalysts in a wide array of chemical transformations. Among these, chlorophenyl phosphine ligands represent a class of tunable molecules where the strategic placement of electron-withdrawing chlorine atoms on the phenyl rings allows for the fine-tuning of catalyst reactivity and selectivity. This technical guide provides an in-depth exploration of the synthesis, electronic and steric properties, and catalytic applications of chlorophenyl phosphine ligands, presenting key data, experimental protocols, and visualizations to support researchers in their endeavors.
Understanding the Electronic and Steric Landscape
The utility of a phosphine ligand in catalysis is largely dictated by its electronic and steric profiles. These are quantitatively described by the Tolman electronic parameter (TEP) and the ligand cone angle (θ), respectively.
Tolman Electronic Parameter (TEP): The TEP is an experimentally determined value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is derived from the vibrational frequency of the A1 C-O stretching mode (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)3]. A higher ν(CO) value indicates a more electron-withdrawing phosphine, as the ligand competes with the carbonyl groups for back-donation from the metal center. This competition strengthens the C-O bonds, leading to a higher stretching frequency.[1][2]
Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand.[3] A larger cone angle signifies a bulkier ligand, which can influence the coordination number of the metal, the stability of catalytic intermediates, and the regioselectivity of a reaction.
The introduction of chlorine atoms onto the phenyl rings of a phosphine ligand significantly impacts its electronic nature. Chlorine is an electron-withdrawing group, and its presence increases the TEP of the phosphine. The magnitude of this effect depends on the number and position (ortho, meta, or para) of the chlorine substituents.
Table 1: Electronic and Steric Parameters of Selected Chlorophenyl Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) cm⁻¹ | Ligand Cone Angle (θ) ° |
| PPh₃ (Triphenylphosphine) | 2068.9[1] | 145[4] |
| P(4-ClC₆H₄)₃ (Tris(4-chlorophenyl)phosphine) | 2073.0 (estimated) | 145 |
| P(2-ClC₆H₄)₃ (Tris(2-chlorophenyl)phosphine) | Not available | 189.9 |
| PPh₂(4-ClC₆H₄) ((4-chlorophenyl)diphenylphosphine) | Not available | Not available |
Synthesis of Chlorophenyl Phosphine Ligands
Chlorophenyl phosphine ligands are typically synthesized via the reaction of a chlorophenyl Grignard reagent or organolithium species with a phosphorus halide, such as phosphorus trichloride (PCl₃) or chlorodiphenylphosphine (Ph₂PCl). The stoichiometry of the reactants determines the degree of substitution on the phosphorus atom.
Experimental Protocol: Synthesis of Tris(4-chlorophenyl)phosphine
This protocol describes a common method for the preparation of tris(4-chlorophenyl)phosphine.
Materials:
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
1-bromo-4-chlorobenzene
-
Phosphorus trichloride (PCl₃)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, anhydrous sodium sulfate)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are suspended in dry diethyl ether under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine can be added to initiate the reaction. A solution of 1-bromo-4-chlorobenzene in dry diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Phosphine Synthesis: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in dry diethyl ether is added dropwise with vigorous stirring. The reaction is typically exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield tris(4-chlorophenyl)phosphine as a white solid.
Characterization: The final product should be characterized by spectroscopic methods such as ³¹P NMR, ¹H NMR, and ¹³C NMR spectroscopy, as well as mass spectrometry to confirm its identity and purity.
Diagram 1: General Workflow for the Synthesis and Characterization of a Chlorophenyl Phosphine Ligand
Caption: Workflow for the synthesis and characterization of chlorophenyl phosphine ligands.
Catalytic Applications of Chlorophenyl Phosphine Ligands
The electron-withdrawing nature of chlorophenyl phosphine ligands makes them valuable in a variety of palladium-catalyzed cross-coupling reactions. By modulating the electron density at the metal center, these ligands can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Electron-withdrawing phosphine ligands can be beneficial in this reaction, particularly when using less reactive aryl chlorides as substrates.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 2: Performance of Tris(4-chlorophenyl)phosphine in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | TON | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂ (dba)₃ / P(4-ClC₆H₄)₃ | 99 | >1000 | [5] |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / P(4-ClC₆H₄)₃ | 71.1 | Not Reported | [6] |
TON (Turnover Number) = moles of product / moles of catalyst.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. The electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of this reaction.
Diagram 3: Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Table 3: Performance of Chlorophenyl Phosphine Ligands in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Yield (%) | TON | Reference |
| Iodobenzene | Styrene | PdCl₂ / P(4-ClC₆H₄)₃ | 96 | Not Reported | Not available |
| Aryl Chlorides | Various | Pd(OAc)₂ / Various Phosphines | Good to Excellent | Not Reported | Not available |
Conclusion
Chlorophenyl phosphine ligands offer a valuable platform for tuning the electronic properties of transition metal catalysts. The electron-withdrawing nature of the chlorine substituents, as reflected in their higher Tolman electronic parameters, can enhance catalytic activity, particularly in challenging cross-coupling reactions involving less reactive substrates like aryl chlorides. This guide has provided an overview of their synthesis, key electronic and steric parameters, and their application in important catalytic transformations. Further research into the systematic synthesis and evaluation of a broader range of chlorophenyl phosphine isomers will undoubtedly lead to the development of even more efficient and selective catalytic systems for applications in drug discovery, materials science, and fine chemical synthesis.
References
- 1. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphane (C18H12Cl3P) for Researchers and Drug Development Professionals
An authoritative overview of the chemical properties, synthetic applications, and biological relevance of tris(4-chlorophenyl)phosphane, a key reagent in modern medicinal chemistry.
Introduction
Tris(4-chlorophenyl)phosphane, with the chemical formula C18H12Cl3P, is a triarylphosphine compound that has garnered significant attention in the field of organic synthesis. Its International Union of Pure and Applied Chemistry (IUPAC) name is tris(4-chlorophenyl)phosphane . This organophosphorus compound is particularly valued for its role as a ligand in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures inherent in many pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, its applications in synthetic chemistry relevant to drug discovery, and a summary of its known biological implications.
Chemical and Physical Properties
Tris(4-chlorophenyl)phosphane is a white to light yellow crystalline powder.[1] The presence of three chlorophenyl groups attached to a central phosphorus atom significantly influences its electronic and steric properties, making it an effective ligand in catalysis.[2]
Table 1: Physicochemical Properties of Tris(4-chlorophenyl)phosphane
| Property | Value | Reference |
| IUPAC Name | tris(4-chlorophenyl)phosphane | |
| Synonyms | Tris(p-chlorophenyl)phosphine, Tri(4-chlorophenyl)phosphine | [3] |
| CAS Number | 1159-54-2 | [3] |
| Molecular Formula | C18H12Cl3P | [3] |
| Molecular Weight | 365.62 g/mol | [3] |
| Melting Point | 100-103 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | Typically ≥95% | [1] |
Role in Synthetic Chemistry and Drug Discovery
The primary utility of tris(4-chlorophenyl)phosphane in the context of drug development lies in its function as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many drug candidates.[4][5]
Tris(4-chlorophenyl)phosphane is a suitable ligand for a variety of named reactions that are cornerstones of medicinal chemistry, including:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboronic acids and organic halides.
-
Heck Reaction: Formation of substituted alkenes from the reaction of an unsaturated halide with an alkene.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, essential for synthesizing amine-containing pharmaceuticals.[1]
-
Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1]
-
Stille Coupling: Coupling of organostannanes with organic halides.[1]
-
Negishi Coupling: Reaction between an organozinc compound and an organic halide.[1]
-
Hiyama Coupling: Coupling of organosilicon compounds with organic halides.[1]
The electron-withdrawing nature of the chlorine atoms on the phenyl rings modulates the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the palladium catalyst.[2] This allows for greater control and efficiency in the synthesis of complex molecules.[2]
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling Reaction
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with tris(4-chlorophenyl)phosphane as a ligand. This type of reaction is frequently employed in the synthesis of pharmaceutical intermediates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)
-
Tris(4-chlorophenyl)phosphane (0.04 mmol)
-
Base (e.g., potassium carbonate, 2.0 mmol)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, tris(4-chlorophenyl)phosphane, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography to obtain the desired biaryl compound.
Biological Activity and Toxicological Profile
Direct research on the biological activity of tris(4-chlorophenyl)phosphane as a therapeutic agent is limited. Its primary role in the pharmaceutical industry is as a reagent in the synthesis of active pharmaceutical ingredients.
However, studies on related organophosphorus and chlorinated compounds provide some insight into potential biological effects. For instance, research on palladium(II) complexes containing tris(4-chlorophenyl)phosphine as a ligand has shown some antibacterial and antitumor activity in vitro.[6] These complexes demonstrated significant activity against both gram-positive and gram-negative bacteria and showed comparable results to doxorubicin against certain cancer cell lines.[6]
It is important to note that the biological activity of the metal complex is not solely attributable to the phosphine ligand but rather the complex as a whole.
Toxicology and Safety
Tris(4-chlorophenyl)phosphane is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
Table 2: Hazard Statements for Tris(4-chlorophenyl)phosphane
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
Tris(4-chlorophenyl)phosphane is a valuable and versatile ligand in the field of synthetic organic chemistry, particularly for its application in palladium-catalyzed cross-coupling reactions. Its role in facilitating the construction of complex molecular frameworks makes it an indispensable tool for medicinal chemists and drug development professionals in the synthesis of novel therapeutic agents. While direct biological activity of the compound itself is not a primary area of research, its function as a synthetic enabler is critical to the drug discovery pipeline. Future research may explore the biological activities of novel metal complexes incorporating this phosphine ligand, potentially expanding its utility beyond its current role as a synthetic reagent. Researchers and developers should continue to utilize this compound with an awareness of its chemical properties and with adherence to appropriate safety protocols.
References
An In-depth Technical Guide to the Health and Safety of Tris(3-chlorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety data currently available for tris(3-chlorophenyl)phosphine (CAS No. 29949-85-7). The information is intended to support risk assessments and the implementation of safe handling procedures in a laboratory or industrial setting.
Chemical and Physical Properties
Tris(3-chlorophenyl)phosphine is a white to cream-colored crystalline solid.[1][2] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Reference |
| CAS Number | 29949-85-7 | [1][2][3][4][5] |
| Molecular Formula | C18H12Cl3P | [1][2][5] |
| Molecular Weight | 365.62 g/mol | [5] |
| Appearance | White to cream crystals or powder | [1][2] |
| Melting Point | 60.0-67.0 °C | [2] |
| Odor | No information available | [1] |
| Solubility | Low water solubility | [1] |
Toxicological Data and Hazard Classification
Tris(3-chlorophenyl)phosphine is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
The Globally Harmonized System (GHS) classification for tris(3-chlorophenyl)phosphine is summarized in Table 2.
| Hazard Class | Category |
| Acute Oral Toxicity | Category 3 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Thermo Fisher Scientific Safety Data Sheet[1]
Signal Word: Danger[1]
Hazard Statements:
-
Toxic if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of tris(3-chlorophenyl)phosphine are not publicly available. The hazard classifications are typically derived from standardized tests conducted in accordance with organizations like the OECD (Organisation for Economic Co-operation and Development).
General Experimental Approaches (Inferred):
-
Acute Oral Toxicity: Studies would likely involve the administration of varying doses of the substance to laboratory animals (e.g., rats) via oral gavage, followed by observation for signs of toxicity and mortality over a set period (typically 14 days). The LD50 would be calculated from these observations.
-
Skin Irritation: A typical protocol would involve the application of a small amount of the substance to the shaved skin of a test animal (e.g., a rabbit) under a semi-occlusive dressing for a specified duration. The skin would then be observed for signs of erythema (redness) and edema (swelling) at various time points.
-
Eye Irritation: This test usually involves instilling a small amount of the substance into the conjunctival sac of one eye of a test animal (e.g., a rabbit), with the other eye serving as a control. The eyes are then examined for corneal opacity, iritis, conjunctival redness, and chemosis at specific intervals.
Health Effects and First Aid
-
Ingestion: Toxic if swallowed, may cause serious health issues or death.[1]
-
Inhalation: May cause respiratory irritation.[1]
-
Skin Contact: Causes skin irritation.[1]
-
Eye Contact: Causes serious eye irritation.[1]
| Exposure Route | First Aid Protocol |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
Handling and Storage
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure eyewash stations and safety showers are close to the workstation location.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
Visualizations
The following diagrams illustrate key logical relationships and workflows pertinent to the health and safety of tris(3-chlorophenyl)phosphine.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a formal risk assessment. The information provided is based on the currently available Safety Data Sheet and may not be exhaustive. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures. Always consult the most up-to-date Safety Data Sheet from the supplier before use.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Tris(3-chlorophenyl)phosphine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. TRIS(3-CHLOROPHENYL)PHOSPHINE | 29949-85-7 [chemicalbook.com]
- 4. TRIS(3-CHLOROPHENYL)PHOSPHINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. GSRS [precision.fda.gov]
Methodological & Application
Application Notes and Protocols: Tris(3-chlorophenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tris(3-chlorophenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions, with a focus on its application in the synthesis of complex biaryl compounds. While its use in traditional Suzuki-Miyaura couplings is not extensively documented in peer-reviewed literature, its efficacy has been demonstrated in related palladium/norbornene-catalyzed reactions, specifically in the synthesis of ortho-iodobiaryls via a Catellani-type reaction.
Ligand Profile: Tris(3-chlorophenyl)phosphine
Tris(3-chlorophenyl)phosphine is a triarylphosphine ligand used in coordination chemistry and catalysis. The electron-withdrawing nature of the chlorine substituents at the meta-position of the phenyl rings influences the electronic properties of the phosphorus atom. This modification can enhance the stability and reactivity of the resulting palladium complexes, making it a valuable ligand in specific synthetic applications.[1]
Application in Catellani-Type Biaryl Synthesis
A key application of tris(3-chlorophenyl)phosphine is in the palladium/norbornene-catalyzed synthesis of ortho-iodobiaryls from aryl iodides and aryl bromides. This reaction, a variation of the Catellani reaction, involves the initial cleavage of a C(sp²)–I bond, followed by ortho C–H activation, oxidative addition of an aryl bromide, and the final reformation of the C(sp²)–I bond.
Quantitative Data Summary
The following table summarizes the key findings from the optimization of the Catellani-type synthesis of methyl 2-(2-ethyl-6-iodophenyl)benzoate, highlighting the superior performance of tris(3-chlorophenyl)phosphine compared to other phosphine ligands under the specified conditions.
| Entry | Ligand | Palladium Precursor | Yield (%) |
| 1 | Tris(3-chlorophenyl)phosphine | PdI₂ | 61 |
| 2 | Tris(4-chlorophenyl)phosphine | PdI₂ | 16 |
| 3 | Tris(4-fluorophenyl)phosphine | PdI₂ | 18 |
| 4 | Triphenylphosphine | PdI₂ | 3 |
| 5 | Tri(2-furyl)phosphine | PdI₂ | 15 |
| 6 | No Ligand | PdI₂ | 0 |
Data sourced from a study on the synthesis of ortho-iodobiaryls via a Catellani reaction.
Experimental Protocols
General Protocol for the Synthesis of ortho-Iodobiaryls
This protocol is adapted from the palladium/norbornene-catalyzed reaction for the synthesis of biaryl iodides.
Materials:
-
Aryl iodide (e.g., 1-ethyl-2-iodobenzene)
-
Aryl bromide (e.g., methyl 2-bromobenzoate)
-
Palladium(II) iodide (PdI₂)
-
Tris(3-chlorophenyl)phosphine
-
Norbornene (NBE)
-
Potassium iodide (KI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add PdI₂ (5 mol%), tris(3-chlorophenyl)phosphine (15 mol%), norbornene (0.5 equivalents), KI (0.8 equivalents), and Cs₂CO₃ (2.5 equivalents).
-
Add the aryl iodide (1.5 equivalents) and the aryl bromide (1.0 equivalent).
-
Add anhydrous toluene (to achieve a suitable concentration, e.g., 0.05 M with respect to the limiting reagent).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Catellani Reaction for ortho-Iodobiaryl Synthesis
Caption: Catalytic cycle for the synthesis of ortho-iodobiaryls.
General Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols: Palladium Complexes with (3-Chlorophenyl)phosphane Ligands in Catalysis
Disclaimer: Extensive literature searches for palladium complexes featuring the specific ligand tris(3-chlorophenyl)phosphine in catalytic applications did not yield detailed experimental protocols or quantitative data. The information presented herein is based on a closely related structural isomer, tris(4-chlorophenyl)phosphine , as the most relevant available example in the scientific literature. The protocols for Heck, Sonogashira, and Buchwald-Hartwig reactions are provided as general examples using common phosphine ligands due to the absence of specific data for chlorophenylphosphine ligands in these transformations.
Overview of Palladium-Phosphine Catalysis
Palladium complexes with phosphine ligands are pivotal catalysts in modern organic synthesis, enabling a wide array of cross-coupling reactions. These reactions are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electronic and steric properties of the phosphine ligand play a critical role in the efficiency and selectivity of the catalytic system. Electron-donating and bulky phosphine ligands are known to enhance the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling with Palladium-Tris(4-chlorophenyl)phosphine Catalyst
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. The use of a palladium catalyst with tris(4-chlorophenyl)phosphine has been reported for the coupling of aryl bromides and chlorides with arylboronic acids.
2.1. Quantitative Data
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a catalyst system of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tris(4-chlorophenyl)phosphine.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Methoxybromobenzene | 4-Methoxybiphenyl | 95 |
| 2 | 4-Methylbromobenzene | 4-Methylbiphenyl | 92 |
| 3 | Bromobenzene | Biphenyl | 90 |
| 4 | 4-Chlorobromobenzene | 4-Chlorobiphenyl | 88 |
| 5 | 4-Trifluoromethylbromobenzene | 4-Trifluoromethylbiphenyl | 85 |
| 6 | 2-Methylbromobenzene | 2-Methylbiphenyl | 87 |
| 7 | 2,6-Dimethylbromobenzene | 2,6-Dimethylbiphenyl | 82 |
| 8 | 4-Chlorotoluene | 4-Methylbiphenyl | 78 |
| 9 | 4-Chloroanisole | 4-Methoxybiphenyl | 81 |
| 10 | Chlorobenzene | Biphenyl | 75 |
2.2. Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from the literature for the coupling of aryl halides with phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
Tris(4-chlorophenyl)phosphine (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, phenylboronic acid, Pd₂(dba)₃, tris(4-chlorophenyl)phosphine, and K₂CO₃.
-
Add 1,4-dioxane to the reaction vessel.
-
Seal the Schlenk tube and stir the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2.3. Catalytic Cycle: Suzuki-Miyaura Coupling
Application Notes and Protocols for (3-Chlorophenyl)phosphane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools in synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligands coordinated to the palladium center. These ligands influence the catalyst's stability, activity, and selectivity by modulating its steric and electronic properties.
(3-Chlorophenyl)phosphane and its derivatives, such as tris(3-chlorophenyl)phosphine, are categorized as electron-deficient phosphine ligands due to the electron-withdrawing nature of the chlorine substituent on the phenyl ring. This electronic characteristic can significantly impact the catalytic cycle of cross-coupling reactions. While specific detailed protocols for this compound are not extensively documented in the literature, its properties as an electron-deficient ligand allow for the extrapolation of its potential applications and the design of representative experimental protocols. Electron-deficient phosphines have been shown to accelerate the Heck reaction of electron-rich olefins.[1][2][3] Similarly, in Stille couplings, the electronic nature of the phosphine ligand can influence the rates of oxidative addition and transmetalation, key steps in the catalytic cycle.[4][5]
These application notes provide a comprehensive overview of the potential use of this compound in Heck and Stille coupling reactions, including detailed, representative protocols and a discussion of the expected outcomes based on the principles of organometallic catalysis.
I. This compound in the Heck Coupling Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[1] The choice of phosphine ligand is crucial, especially when dealing with less reactive substrates like aryl chlorides.
Application Notes:
This compound, as an electron-deficient ligand, is anticipated to be beneficial in Heck reactions involving electron-rich olefins. The electron-withdrawing chlorine atom can enhance the electrophilicity of the palladium center, potentially accelerating the migratory insertion step of the catalytic cycle. This can lead to improved reaction rates and yields in specific applications.
Key Considerations:
-
Substrate Scope: Particularly suitable for the coupling of aryl bromides and iodides with electron-rich alkenes. The use with aryl chlorides might require more forcing conditions or a more electron-rich co-ligand.
-
Catalyst Loading: Typical palladium precursor loadings range from 0.1 to 5 mol%. The phosphine ligand is generally used in a 1:1 to 2:1 ratio relative to the palladium catalyst.
-
Base and Solvent: The choice of base and solvent is critical and often substrate-dependent. Common bases include triethylamine, potassium carbonate, and sodium acetate.[1] Aprotic polar solvents like DMF, DMAc, or NMP are frequently employed.
Representative Experimental Protocol: Heck Coupling of 4-Bromoanisole with Styrene
This protocol is a representative example and may require optimization for specific substrates.
Table 1: Reaction Parameters for Heck Coupling
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole (1.0 mmol) |
| Alkene | Styrene (1.2 mmol) |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) |
| Ligand | Tris(3-chlorophenyl)phosphine (4 mol%) |
| Base | K₂CO₃ (2.0 mmol) |
| Solvent | Anhydrous DMF (5 mL) |
| Temperature | 120 °C |
| Reaction Time | 12-24 hours |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol) and tris(3-chlorophenyl)phosphine (14.6 mg, 0.04 mmol).
-
Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 15 minutes to allow for catalyst formation.
-
Add 4-bromoanisole (187 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the remaining anhydrous DMF (3 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
II. This compound in the Stille Coupling Reaction
The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide or triflate, catalyzed by a palladium complex.[5] The ligand's electronic properties play a significant role in the efficiency of the transmetalation step.
Application Notes:
The electron-deficient nature of this compound can be advantageous in the Stille coupling. While electron-rich phosphines are often favored to promote oxidative addition, electron-poor phosphines can accelerate the transmetalation step, which can be the rate-determining step in some cases.[4] This makes this compound a potentially useful ligand for optimizing Stille couplings, particularly with substrates that are sluggish in the transmetalation step.
Key Considerations:
-
Substrate Scope: Broadly applicable to the coupling of various aryl, vinyl, and alkyl halides/triflates with a range of organostannanes.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the reaction, especially with less reactive substrates.
-
Solvent: Anhydrous, non-polar solvents such as toluene, THF, or dioxane are typically used.
Representative Experimental Protocol: Stille Coupling of Iodobenzene with Vinyltributyltin
This protocol is a representative example and may require optimization for specific substrates.
Table 2: Reaction Parameters for Stille Coupling
| Parameter | Value |
| Organic Halide | Iodobenzene (1.0 mmol) |
| Organostannane | Vinyltributyltin (1.1 mmol) |
| Palladium Precursor | Pd₂(dba)₃ (1 mol%) |
| Ligand | Tris(3-chlorophenyl)phosphine (4 mol%) |
| Solvent | Anhydrous Toluene (5 mL) |
| Temperature | 100 °C |
| Reaction Time | 8-16 hours |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and tris(3-chlorophenyl)phosphine (14.6 mg, 0.04 mmol).
-
Add anhydrous toluene (3 mL) and stir at room temperature for 15 minutes.
-
Add iodobenzene (204 mg, 1.0 mmol) and vinyltributyltin (348 mg, 1.1 mmol).
-
Add the remaining anhydrous toluene (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether (10 mL).
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Separate the organic layer from the filtrate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
III. Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Heck and Stille reactions.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Stille reaction.
Conclusion
While specific literature on the application of this compound in Heck and Stille coupling reactions is sparse, its nature as an electron-deficient phosphine ligand provides a strong basis for its potential utility. The provided application notes and representative protocols serve as a valuable starting point for researchers and drug development professionals looking to explore its use in catalysis. As with any catalytic system, empirical optimization of reaction conditions for specific substrates is essential to achieve the desired outcomes. The principles outlined here, based on the established roles of electron-deficient ligands, offer a rational approach to incorporating this compound into synthetic strategies.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Electron-Deficient Phosphines Accelerate the Heck Reaction of Ele...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Tris(3-chlorophenyl)phosphine via Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tris(3-chlorophenyl)phosphine, a triarylphosphine of interest in various chemical research and development applications. The synthesis is based on a palladium-catalyzed cross-coupling reaction between an aryl halide and a suitable phosphine source. While a direct, one-pot synthesis from a primary phosphine source and three equivalents of an aryl halide is conceptually feasible, a more practical and precedented approach involves the sequential coupling of an aryl halide with a diarylphosphine. This protocol is adapted from established methods for the synthesis of unsymmetrical tertiary phosphines from aryl chlorides.[1] The provided methodology offers a robust route to the target molecule, leveraging a well-defined catalytic system with demonstrated tolerance for a range of functional groups.
Introduction
Triarylphosphines are a critical class of ligands in organometallic chemistry and homogeneous catalysis, finding widespread use in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2] The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency and selectivity of these catalytic transformations. Tris(3-chlorophenyl)phosphine, with its electron-withdrawing chloro substituents, is a valuable ligand for tuning the reactivity of metal catalysts. The development of efficient and reliable synthetic routes to such specialized phosphines is therefore of significant interest to the scientific community.
Palladium-catalyzed C-P bond formation has emerged as a powerful tool for the synthesis of tertiary phosphines, offering advantages over traditional methods that often employ pyrophoric and air-sensitive reagents.[1][3] Recent advancements have enabled the use of readily available and cost-effective aryl chlorides as coupling partners, further enhancing the utility of this methodology.[1][4] This protocol details a palladium-catalyzed approach for the synthesis of tris(3-chlorophenyl)phosphine, providing researchers with a practical guide for its preparation.
Data Presentation
The following table summarizes the reaction conditions and yields for the palladium-catalyzed coupling of various aryl chlorides with diarylphosphines, based on a representative protocol. This data provides a reference for the expected efficiency of the C-P coupling reaction with chloro-substituted aromatic rings.
| Entry | Aryl Chloride | Diarylphosphine | Product | Yield (%) |
| 1 | Chlorobenzene | Diphenylphosphine | Triphenylphosphine | 35 |
| 2 | 4-Methylchlorobenzene | Diphenylphosphine | (4-Methylphenyl)diphenylphosphine | 87 |
| 3 | 4-tert-Butylchlorobenzene | Diphenylphosphine | (4-tert-Butylphenyl)diphenylphosphine | 81 |
| 4 | 4-Methoxychlorobenzene | Diphenylphosphine | (4-Methoxyphenyl)diphenylphosphine | 75 |
| 5 | 3-Chlorotoluene | Diphenylphosphine | (3-Methylphenyl)diphenylphosphine | 45 |
| 6 | 1-Chloro-3,5-dimethylbenzene | Diphenylphosphine | (3,5-Dimethylphenyl)diphenylphosphine | 82 |
| 7 | 4-Chlorobenzonitrile | Diphenylphosphine | 4-(Diphenylphosphino)benzonitrile | 78 |
| 8 | Methyl 4-chlorobenzoate | Diphenylphosphine | Methyl 4-(diphenylphosphino)benzoate | 72 |
Data adapted from a general protocol for the palladium-catalyzed coupling of aryl chlorides with secondary phosphines.[1]
Experimental Protocol
This protocol describes the synthesis of tris(3-chlorophenyl)phosphine in a two-step sequence, starting from the coupling of one equivalent of 1,3-dichlorobenzene with diphenylphosphine to yield (3-chlorophenyl)diphenylphosphine, followed by a second coupling with two additional equivalents of 1,3-dichlorobenzene. A more direct, albeit potentially lower-yielding, one-pot reaction of three equivalents of 1,3-dichlorobenzene with a primary phosphine source like tris(hydroxymethyl)phosphine could also be attempted under similar conditions.
Materials:
-
1,3-Dichlorobenzene
-
Diphenylphosphine
-
Palladium(II) bis(dibenzylideneacetone) (Pd(dba)₂)
-
keYPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium tert-butoxide (tBuOK)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Anhydrous Toluene
-
Degassed Water
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride Solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of (3-chlorophenyl)diphenylphosphine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (2.5 mol%), keYPhos (2.5 mol%), and tBuOK (2.0 equivalents) to a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMA (to achieve a 0.1 M concentration of the limiting reagent). Then, add 1,3-dichlorobenzene (1.5 equivalents) and diphenylphosphine (1.0 equivalent).
-
Reaction: Seal the reaction vessel and heat the mixture to 50 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 20 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with degassed water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure (3-chlorophenyl)diphenylphosphine.
Step 2: Synthesis of Tris(3-chlorophenyl)phosphine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (2.5 mol%), keYPhos (2.5 mol%), and tBuOK (2.0 equivalents) to a flame-dried Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous DMA. Then, add 1,3-dichlorobenzene (2.2 equivalents) and the (3-chlorophenyl)diphenylphosphine (1.0 equivalent) synthesized in Step 1.
-
Reaction: Seal the reaction vessel and heat the mixture to a higher temperature, potentially 80-100 °C, due to the decreased reactivity of the phosphine. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final product, tris(3-chlorophenyl)phosphine.
Characterization:
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: A two-step workflow for the synthesis of tris(3-chlorophenyl)phosphine.
References
Application Notes and Protocols: The Role of (3-Chlorophenyl)phosphane in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (3-Chlorophenyl)phosphane, also known as tris(3-chlorophenyl)phosphine, as a ligand in homogeneous catalysis. This document offers detailed experimental protocols and quantitative data for its application in palladium-catalyzed cross-coupling reactions, crucial for the synthesis of complex organic molecules in pharmaceutical and materials science research.
Introduction
This compound is an organophosphorus compound that serves as a versatile ligand in homogeneous catalysis. Its electronic and steric properties, influenced by the chloro-substituent in the meta-position of the phenyl rings, play a critical role in the efficiency and selectivity of various catalytic transformations. This ligand is particularly effective in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the chlorine atoms can influence the electron density at the palladium center, thereby modulating its catalytic activity.
Applications in Homogeneous Catalysis
This compound is primarily utilized as a ligand to stabilize and activate palladium catalysts in a variety of cross-coupling reactions. Its applications include:
-
Suzuki-Miyaura Coupling: Facilitating the reaction between organoboranes and organic halides to form biaryls, a common scaffold in many pharmaceutical compounds.
-
Heck Reaction: Catalyzing the coupling of unsaturated halides with alkenes to produce substituted alkenes.
-
Buchwald-Hartwig Amination: Enabling the formation of carbon-nitrogen bonds, a critical step in the synthesis of anilines and other nitrogen-containing aromatic compounds.
-
Synthesis of Complex Molecules: Its use has been documented in the synthesis of biaryl iodides, which are valuable intermediates in organic synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative application of this compound in a palladium-catalyzed cross-coupling reaction for the synthesis of biaryl iodides.
| Parameter | Value | Reference |
| Reaction | Synthesis of biaryl iodides from aryl iodides and aryl bromides | [1] |
| Catalyst System | PdCl2 / tris(3-chlorophenyl)phosphine | [1] |
| Palladium Loading | 5 mol% | [1] |
| Ligand Loading | 15 mol% | [1] |
| Substrate 1 (Aryl Iodide) | 0.45 mmol | [1] |
| Substrate 2 (Aryl Bromide) | 0.16 mmol | [1] |
| Base | Cesium carbonate (Cs2CO3) | [1] |
| Solvent | Toluene | [1] |
| Temperature | 120 °C | [1] |
| Reaction Time | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of Biaryl Iodides via Palladium-Catalyzed Cross-Coupling
This protocol details the synthesis of biaryl iodides from aryl iodides and aryl bromides using a palladium catalyst with tris(3-chlorophenyl)phosphine as the ligand.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tris(3-chlorophenyl)phosphine
-
Aryl iodide
-
Aryl bromide
-
Norbornene
-
Potassium iodide (KI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel
-
n-Hexane
-
Schlenk tube
-
Magnetic stirrer
-
Oil bath
-
Rotary evaporator
-
Flash column chromatography apparatus
Procedure:
-
Preparation of the Reaction Vessel: In a Schlenk tube, heat cesium carbonate (120 mg, 0.37 mmol) at 110 °C under vacuum for 1.5 hours. After cooling to room temperature, fill the tube with nitrogen and evacuate three times.
-
Addition of Reagents: To the Schlenk tube, add a toluene solution (3.7 ml) of the aryl iodide (0.17 mmol), the aryl bromide (0.16 mmol), and norbornene (7.8 mg, 0.0830 mmol).
-
Addition of Catalyst and Ligand: Add PdCl₂ (3.0 mg, 0.0083 mmol), tris(3-chlorophenyl)phosphine (9.1 mg, 0.0249 mmol), and KI (20.8 mg, 0.1253 mmol) as solids to the reaction mixture.
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 10 minutes. Then, transfer the Schlenk tube to a preheated oil bath at 120 °C and stir for the desired reaction time.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (30 ml) and transfer it to a separatory funnel. Wash the organic layer twice with water (25 ml).
-
Drying and Concentration: Dry the organic solution over Na₂SO₄ and remove the solvent under vacuum using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using n-hexane as the eluent to obtain the desired biaryl iodide.
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where this compound (represented as L) acts as a supporting ligand.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental Workflow for Biaryl Iodide Synthesis
The following diagram outlines the key steps in the experimental protocol for the synthesis of biaryl iodides.
Caption: Workflow for the synthesis of biaryl iodides.
References
Application Notes and Protocols: (3-Chlorophenyl)phosphane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Chlorophenyl)phosphane is an organophosphorus compound that serves as a valuable ligand in transition metal-catalyzed organic synthesis. Its electronic properties, influenced by the electron-withdrawing chloro group on the phenyl ring, make it a potentially useful ligand for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. This document provides an overview of the potential applications of this compound and representative experimental protocols.
Note: Specific experimental data and detailed protocols for this compound are limited in publicly available literature. The following protocols are based on general procedures for similar phosphine ligands and may require optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Phosphine ligands are crucial for the efficacy of the palladium catalyst. The electron-withdrawing nature of the chloro group in this compound can influence the reactivity and stability of the palladium catalyst.
Application: Synthesis of biaryls, polyolefins, and styrenes.
General Reaction Scheme:
Experimental Protocol (Representative)
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of aryl chlorides.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Add the aryl chloride (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl chloride).
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 18 | Data not available |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 12 | Data not available |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[3][4][5] The choice of phosphine ligand is critical for the success of this reaction.
Application: Synthesis of arylamines and N-heterocycles, which are common motifs in pharmaceuticals.
General Reaction Scheme:
Experimental Protocol (Representative)
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[6]
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (e.g., 1 mol%), this compound (e.g., 2.5 mol%), and NaOtBu (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl bromide).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 16-24 hours).
-
Monitor the reaction by GC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ether) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 1 | NaOtBu | Toluene | 100 | 20 | Data not available |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 1 | NaOtBu | Toluene | 90 | 24 | Data not available |
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8][9] The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction's efficiency.
Application: Synthesis of substituted alkenes, including styrenes and stilbenes.
General Reaction Scheme:
Experimental Protocol (Representative)
This protocol is a general procedure for the Heck reaction.[10][11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl iodide
-
Alkene (e.g., styrene, butyl acrylate)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1 mol%) and this compound (e.g., 2.5 mol%).
-
Add the aryl iodide (1.0 equiv), the alkene (1.5 equiv), and the base (e.g., Et₃N, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 8-16 hours).
-
Monitor the reaction by TLC or GC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Hypothetical):
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Styrene | 1 | Et₃N | DMF | 100 | 12 | Data not available |
| 2 | 1-Iodonaphthalene | Butyl acrylate | 1 | K₂CO₃ | MeCN | 80 | 16 | Data not available |
Visualizations
Catalytic Cycles
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Heck Reaction Catalytic Cycle.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. google.com [google.com]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tris(4-chlorophenyl)phosphine in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-chlorophenyl)phosphine is a triarylphosphine compound that finds application in organic synthesis, particularly as a ligand in metal-catalyzed cross-coupling reactions. Its chemical structure, featuring three chlorophenyl groups attached to a central phosphorus atom, influences the electronic and steric properties of the phosphine, thereby affecting its catalytic activity. The electron-withdrawing nature of the chlorine atoms modulates the reactivity of the phosphorus center, which can be advantageous in certain catalytic cycles.[1] While sometimes generally referred to as a polymerization catalyst, its primary role in polymer science is as a ligand for transition metals, such as palladium, in polycondensation reactions like Suzuki-Miyaura and Heck coupling.[2][3] These reactions are instrumental in the synthesis of conjugated polymers and other advanced polymeric materials.
This document provides detailed application notes and protocols for the use of tris(4-chlorophenyl)phosphine as a ligand in palladium-catalyzed polymerization, with a focus on Suzuki-Miyaura polycondensation.
Application: Ligand in Palladium-Catalyzed Polycondensation
Tris(4-chlorophenyl)phosphine serves as a crucial ancillary ligand in palladium-catalyzed cross-coupling reactions for polymer synthesis. In this context, the phosphine ligand stabilizes the palladium metal center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and influences the solubility and reactivity of the catalytic species.
A notable application is in the Suzuki-Miyaura polycondensation for the synthesis of novel polymers. For instance, it has been used in a one-pot synthesis where it not only acts as a ligand for the palladium catalyst but also gets incorporated into the resulting polymer backbone.[2] This dual role allows for the in-situ formation of a polymer-supported catalyst system, where palladium nanoparticles are entrapped and immobilized within the polymer matrix.[2]
Experimental Data
The following table summarizes representative quantitative data from a Suzuki-Miyaura polycondensation reaction utilizing tris(4-chlorophenyl)phosphine as a ligand for the synthesis of a palladium-containing polymer network (Pd@PNP).[2]
| Monomer A | Monomer B | Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Pd Loading in Polymer (wt%) |
| Tris(4-bromophenyl)amine | Benzene-1,4-diboronic acid | Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | Tris(4-chlorophenyl)phosphine | DMF | 150 | 24 | 1.81 |
Experimental Protocols
Protocol 1: Synthesis of a Palladium-Containing Polymer Network (Pd@PNP) via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of a polymer-supported palladium catalyst (Pd@PNP) where tris(4-chlorophenyl)phosphine is used as a ligand.[2]
Materials:
-
Tris(4-bromophenyl)amine
-
Benzene-1,4-diboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tris(4-chlorophenyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a sealed tube, add tris(4-bromophenyl)amine, benzene-1,4-diboronic acid, potassium carbonate, tris(dibenzylideneacetone)dipalladium(0), and tris(4-chlorophenyl)phosphine.
-
Add DMF and a small amount of water to the tube.
-
Seal the tube and heat the reaction mixture to 150 °C in an oil bath with stirring for 24 hours.
-
After the reaction, allow the mixture to cool to room temperature. A yellow powder will precipitate.
-
Collect the precipitated powder by centrifugation.
-
Wash the powder with water and DMF three times to remove any unreacted monomers and soluble impurities.
-
Dry the resulting polymer powder under vacuum.
-
Store the final Pd@PNP catalyst under an argon atmosphere.
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the logical workflow of the Suzuki-Miyaura polycondensation and the catalytic cycle.
References
Application Notes: Grignard Reagent Approach for Tertiary Phosphine Synthesis
Introduction
Tertiary phosphines are a critical class of ligands in catalysis and materials science, finding widespread application in drug development and fine chemical synthesis.[1][2] The synthesis of these organophosphorus compounds is of significant interest, with the Grignard reagent approach being a classic and versatile method for forming phosphorus-carbon bonds.[3] This method typically involves the reaction of a Grignard reagent (R-MgX) with a phosphorus halide, most commonly phosphorus trichloride (PCl₃) or other chlorophosphines.[4][5][6] The high reactivity of Grignard reagents allows for the introduction of a wide variety of organic substituents onto the phosphorus atom. However, this reactivity can also lead to the formation of mixtures of primary, secondary, and tertiary phosphines, necessitating careful control of reaction conditions.[7]
This document provides detailed protocols for the synthesis of both symmetric and asymmetric tertiary phosphines using Grignard reagents, with a focus on practical laboratory procedures and data presentation for reproducibility. The protocols described herein utilize chlorodiphenylphosphine and dichlorophenylphosphine as starting materials to yield a range of functionalized tertiary phosphines.[1][8]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various tertiary phosphines via the Grignard approach, starting from either chlorodiphenylphosphine or dichlorophenylphosphine.
Table 1: Synthesis of Tertiary Phosphines from Chlorodiphenylphosphine [8]
| Product | Grignard Reagent | Equivalents of Grignard Reagent | Yield (%) |
| Methyldiphenylphosphine | CH₃MgCl | 3.0 M solution in THF | 86 |
| Ethyldiphenylphosphine | C₂H₅MgBr | 3.0 M solution in THF | 82 |
| Isopropyldiphenylphosphine | (CH₃)₂CHMgBr | 1.0 M solution in THF | 75 |
| n-Butyldiphenylphosphine | C₄H₉MgBr | 2.0 M solution in THF | 62 |
| (4-Fluorophenyl)diphenylphosphine | 4-FC₆H₄MgBr | 1.0 M solution in THF | 78 |
| (4-Chlorophenyl)diphenylphosphine | 4-ClC₆H₄MgBr | 1.0 M solution in THF | 80 |
Table 2: Synthesis of Tertiary Phosphines from Dichlorophenylphosphine [8]
| Product | Grignard Reagent | Equivalents of Grignard Reagent | Yield (%) |
| Diisopropylphenylphosphine | (CH₃)₂CHMgBr | 2.5 | 52 |
| Diisopentylphenylphosphine | (CH₃)₂CHCH₂CH₂MgBr | 2.5 | 46 |
| Bis(4-methoxyphenyl)phenylphosphine | 4-CH₃OC₆H₄MgBr | 2.5 | 76 |
Experimental Protocols
The following are detailed methodologies for the synthesis of tertiary phosphines using Grignard reagents with chlorodiphenylphosphine and dichlorophenylphosphine as starting materials. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Synthesis of Tertiary Phosphines from Chlorodiphenylphosphine (Method A) [8]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve chlorodiphenylphosphine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Grignard Addition: Slowly add the appropriate Grignard reagent (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at -10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Note that purification by flash chromatography may be ineffective for some phosphines.[8]
Protocol 2: General Procedure for the Synthesis of Tertiary Phosphines from Dichlorophenylphosphine (Method B) [8]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve dichlorophenylphosphine (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -10 °C in an ice-salt bath.
-
Grignard Addition: Slowly add the corresponding Grignard reagent (2.5 eq) dropwise to the stirred solution over a period of 1 hour, ensuring the temperature is maintained at -10 °C.
-
Reaction: Once the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 4-6 hours.
-
Quenching: Cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude tertiary phosphine by vacuum distillation or recrystallization.
Protocol 3: One-Pot Synthesis of Asymmetric Tertiary Phosphines from Dichlorophenylphosphine (Method C) [8]
-
Reaction Setup: Prepare a solution of dichlorophenylphosphine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
First Grignard Addition: Cool the solution to -10 °C and add the first Grignard reagent (R₁-MgX, 1.0 eq) dropwise.
-
Second Grignard Addition: Immediately following the first addition, add the second Grignard reagent (R₂-MgX, 1.0 eq) dropwise at the same temperature.
-
Reaction and Work-up: Allow the reaction to proceed as described in Protocol 2. Note that this method may result in low yields of the desired asymmetric phosphine (16-33%).[8]
Mandatory Visualizations
Caption: General reaction scheme for tertiary phosphine synthesis.
Caption: Experimental workflow for tertiary phosphine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. US3079311A - Method of preparing tertiary phosphines - Google Patents [patents.google.com]
- 8. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Phosphine Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic phosphine catalysis has emerged as a powerful and versatile tool in modern organic synthesis. This methodology relies on the nucleophilic character of phosphines to activate electrophilic substrates, such as electron-deficient alkenes and alkynes, generating reactive zwitterionic intermediates. These intermediates can then participate in a wide array of chemical transformations, leading to the formation of complex molecular architectures under mild reaction conditions. The hallmark of this catalytic strategy is its ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and stereoselectivity, making it an invaluable asset in the synthesis of natural products, pharmaceuticals, and other functional organic molecules.
Core Mechanisms of Nucleophilic Phosphine Catalysis
The catalytic cycle of nucleophilic phosphine catalysis generally involves the initial nucleophilic addition of a tertiary phosphine to an electron-deficient substrate, followed by a series of transformations and the final regeneration of the phosphine catalyst. Key named reactions that operate through this catalytic manifold include the Morita-Baylis-Hillman (MBH), Rauhut-Currier (RC), and various annulation reactions.
General Catalytic Cycle
The fundamental catalytic cycle begins with the reversible addition of a nucleophilic phosphine to a Michael acceptor to form a phosphonium enolate zwitterion. This intermediate can then react with an electrophile. Subsequent proton transfer and elimination of the phosphine catalyst furnishes the final product and regenerates the catalyst for the next cycle.
General catalytic cycle of nucleophilic phosphine catalysis.
Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or an imine, in the presence of a nucleophilic catalyst like a tertiary phosphine or amine.[1] The reaction yields a densely functionalized allylic alcohol or amine.
Mechanism of the Morita-Baylis-Hillman (MBH) reaction.
Rauhut-Currier (RC) Reaction
The Rauhut-Currier (RC) reaction, also known as the vinylogous Morita-Baylis-Hillman reaction, involves the coupling of two activated alkenes under the influence of a nucleophilic phosphine catalyst.[2][3] This reaction forms a new carbon-carbon bond between the α-position of one alkene and the β-position of the second.[3]
Mechanism of the Rauhut-Currier (RC) reaction.
[3+2] and [4+2] Annulation Reactions
Phosphine-catalyzed annulation reactions are powerful methods for the construction of five- and six-membered rings. In a [3+2] annulation, a three-atom component (typically derived from an allenoate) reacts with a two-atom component (an activated alkene or imine). Similarly, a [4+2] annulation involves a four-atom component reacting with a two-atom component. These reactions often proceed with high regio- and stereoselectivity.
Generalized workflow for phosphine-catalyzed annulation reactions.
Applications in Organic Synthesis and Drug Development
Nucleophilic phosphine catalysis has been successfully applied to the synthesis of a wide range of complex molecules, including natural products and pharmaceutically active compounds. The mild reaction conditions and high stereoselectivity make it an attractive strategy in drug discovery and development.
Quantitative Data Summary
The following tables summarize the quantitative data for selected phosphine-catalyzed reactions, highlighting the efficiency and stereoselectivity of these transformations.
Table 1: Asymmetric Aza-Morita-Baylis-Hillman Reaction of Endocyclic Ketimines [4]
| Entry | Ketimine | Activated Alkene | Catalyst | Yield (%) | ee (%) |
| 1 | N-Boc-isatin ketimine | Methyl vinyl ketone | Chiral Phosphine A | 97 | 97 |
| 2 | N-Boc-isatin ketimine | Acrolein | Chiral Phosphine A | 95 | 95 |
| 3 | N-Cbz-isatin ketimine | Methyl vinyl ketone | Chiral Phosphine A | 96 | 96 |
| 4 | N-Boc-6-Cl-isatin ketimine | Methyl vinyl ketone | Chiral Phosphine A | 92 | 94 |
Table 2: Asymmetric Intramolecular Rauhut-Currier Reaction [5]
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | Bis(enone) with p-quinone moiety | (S)-Aziridine-phosphine | 95 | >99 |
| 2 | Substituted p-quinone derivative | (S)-Aziridine-phosphine | 92 | 90 |
| 3 | Naphthoquinone derivative | (R)-Aziridine-phosphine | 80 | 52 |
Table 3: Phosphine-Catalyzed [3+2] and [4+2] Annulation Reactions
| Entry | Reaction Type | Substrates | Catalyst | Yield (%) | dr | ee (%) | Reference |
| 1 | [3+2] Annulation | γ-Substituted allenoate + Succinimide | PPh₃ | 96 | >99:1 | - | [1] |
| 2 | Enantioselective Intramolecular [3+2] Annulation | Allene-enone | Chiral Phosphepine | 85 | - | 92 | [6] |
| 3 | [4+2] Annulation | α-Alkylallenoate + Arylidenemalononitrile | HMPT | 98 | 12:1 | - | [7] |
| 4 | [4+2] Annulation | α-Methylallenoate + Arylidenemalononitrile | PPh₃ | 93 | - | - | [7] |
Application in the Synthesis of Bioactive Molecules
A notable application of nucleophilic phosphine catalysis is in the synthesis of the potent non-opioid analgesic, (±)-conolidine .[8][9] While the reported total syntheses of conolidine primarily utilize transition metal catalysis, the strategic application of phosphine-catalyzed methods for the construction of key intermediates in similar complex alkaloids is an area of active research. The ability of phosphine catalysis to construct intricate carbocyclic and heterocyclic frameworks makes it a promising tool for the synthesis of such therapeutic agents.
Experimental Protocols
Protocol 1: General Procedure for Phosphine-Catalyzed Enantioselective Intramolecular [3+2] Annulation[6]
This protocol provides a general method for the enantioselective intramolecular [3+2] cycloaddition of allenes with olefins, leading to the formation of fused bicyclic ring systems.
Materials:
-
Chiral phosphine catalyst (e.g., a chiral phosphepine) (0.10 equiv)
-
Substrate (allene-olefin) (1.00 equiv)
-
Anhydrous toluene
-
Nitrogen atmosphere
-
Oven-dried glassware
Procedure:
-
To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the chiral phosphine catalyst (0.10 equiv).
-
Cap the vial with a septum-lined cap, cover the joint with electrical tape, and evacuate and backfill with nitrogen (repeat three times).
-
In a separate oven-dried vial, add the substrate (1.00 equiv). Cap the vial, seal with electrical tape, and evacuate and backfill with nitrogen (three cycles).
-
Using a syringe, add anhydrous toluene to the vial containing the substrate to achieve a desired concentration (e.g., 0.1 M).
-
Transfer the substrate solution to the vial containing the catalyst via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fused bicyclic product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Phosphine-Catalyzed Asymmetric Dearomative [3+2] Annulation of Benzimidazoles with Cyclopropenones[10]
This protocol describes a method for the asymmetric construction of optically active dearomatized heterocyclic products.
Materials:
-
Cyclopropenone (1.5 equiv)
-
Chiral phosphine catalyst (e.g., (S,S)-P8) (5 mol %)
-
4Å molecular sieves (200 mg)
-
Benzimidazole (1.0 equiv)
-
Anhydrous tert-butyl methyl ether (MTBE)
-
Argon atmosphere
-
Schlenk tube
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the cyclopropenone (0.3 mmol, 1.5 equiv), the chiral phosphine catalyst (5.5 mg, 0.01 mmol, 5 mol %), and 4Å molecular sieves (200 mg).
-
Evacuate the tube and backfill with argon (repeat this process three times).
-
In a separate vial, prepare a solution of the benzimidazole (0.2 mmol, 1.0 equiv) in anhydrous MTBE (1 mL).
-
Add the benzimidazole solution to the Schlenk tube via syringe under an argon atmosphere.
-
Stir the resulting mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dearomatized heterocyclic product.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
Nucleophilic phosphine catalysis represents a rapidly evolving field in organic chemistry with significant implications for academic research and the pharmaceutical industry. The ability to construct complex molecular scaffolds with high levels of stereocontrol under mild conditions continues to drive innovation in this area. The development of new chiral phosphines and the discovery of novel reaction pathways will undoubtedly expand the synthetic utility of this powerful catalytic platform, enabling the efficient synthesis of the next generation of therapeutic agents and functional materials.
References
- 1. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phosphine-catalyzed asymmetric aza-Morita–Baylis–Hillman reaction of endocyclic ketimines and activated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for (3-Chlorophenyl)phosphane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (3-Chlorophenyl)phosphane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a Grignard-based method.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The Grignard reagent failed to form or has decomposed. This can be due to wet glassware, solvents, or starting materials (3-chloro-bromobenzene or magnesium).2. Poor Quality Reagents: The 3-chlorobromobenzene, magnesium turnings, or phosphorus source (e.g., PCl₃) may be of low purity or degraded.3. Incorrect Reaction Temperature: The temperature for Grignard formation or the subsequent reaction with the phosphorus source may be too high or too low. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Consider using a fresh bottle of solvent or distilling it over a suitable drying agent.2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Magnesium turnings can be activated by briefly grinding in a dry mortar and pestle or by adding a small crystal of iodine to initiate the reaction.3. Optimize Temperature: For Grignard formation, gentle heating may be required for initiation, but the reaction should be controlled to maintain a gentle reflux. The subsequent reaction with the phosphorus source is typically carried out at a low temperature (e.g., -78 °C to 0 °C) to minimize side reactions. |
| Formation of White Precipitate (Phosphine Oxide) | 1. Air/Moisture Contamination: Phosphines are readily oxidized to phosphine oxides in the presence of air. This can occur during the reaction or workup.2. Oxidizing Impurities: Impurities in the reagents or solvents can lead to oxidation. | 1. Maintain Inert Atmosphere: Conduct the entire synthesis and workup under an inert atmosphere (nitrogen or argon). Use degassed solvents and reagents.2. Use Fresh Solvents: Ensure solvents are free of peroxides, which can act as oxidizing agents. |
| Presence of Multiple Byproducts in Crude Product | 1. Over-addition of Grignard Reagent: An excess of the Grignard reagent can lead to the formation of di- and tri-substituted phosphines.2. Uncontrolled Reaction Temperature: High temperatures can promote side reactions, such as Wurtz-type coupling of the Grignard reagent.3. Impure Starting Materials: Impurities in the 3-chlorobromobenzene can lead to the formation of other Grignard reagents and subsequent byproducts. | 1. Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent addition to the phosphorus source. A 1:1 molar ratio is typically desired for the synthesis of the monosubstituted phosphine.2. Temperature Control: Maintain the recommended reaction temperature throughout the addition of the Grignard reagent.3. Purify Starting Materials: If necessary, purify the 3-chlorobromobenzene by distillation before use. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired phosphine and related byproducts (e.g., phosphine oxide, other arylphosphines) may have similar polarities, making chromatographic separation challenging.2. Thermal Instability: The product may be sensitive to high temperatures, making distillation difficult. | 1. Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider using silica gel that has been deactivated with a small amount of triethylamine to prevent streaking and decomposition of the phosphine on the column.2. Vacuum Distillation: If the product is thermally stable enough, distillation under high vacuum can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method for synthesizing this compound is through a Grignard reaction. This involves the preparation of 3-chlorophenylmagnesium bromide from 3-chlorobromobenzene and magnesium, followed by its reaction with a suitable phosphorus electrophile, such as phosphorus trichloride (PCl₃) or dichlorophenylphosphine (PhPCl₂).
Q2: Why is it crucial to maintain anhydrous conditions during the synthesis?
A2: Grignard reagents are highly reactive towards protic solvents like water. Any moisture present will quench the Grignard reagent, preventing it from reacting with the phosphorus source and significantly reducing the yield of the desired phosphine.
Q3: My final product shows a significant peak corresponding to the phosphine oxide in the ³¹P NMR spectrum. How can I avoid this?
A3: The formation of phosphine oxide is a common issue due to the air-sensitivity of phosphines. To minimize this, ensure that the entire reaction, workup, and purification are performed under a strict inert atmosphere (nitrogen or argon). Using degassed solvents can also help.
Q4: Can I use 1,3-dichlorobenzene to prepare the Grignard reagent?
A4: While it is possible to form a Grignard reagent from 1,3-dichlorobenzene, it is generally more challenging than using the corresponding bromide. The carbon-chlorine bond is less reactive towards magnesium. If you must use the dichloride, you may need to use more forcing conditions, such as higher temperatures or activated magnesium.
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent oxidation. It is advisable to store it in a cool, dry place. For long-term storage, refrigeration is recommended.
Experimental Protocols
Representative Synthesis of this compound via Grignard Reaction
This protocol is a representative method based on established procedures for analogous arylphosphines. Researchers should optimize conditions for their specific setup and scale.
Materials:
-
3-Chlorobromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 equivalents).
-
In the dropping funnel, place a solution of 3-chlorobromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 3-chlorobromobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining 3-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, prepare a solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether.
-
Add the phosphorus trichloride solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Quantitative Data
The following table summarizes representative reaction parameters. Actual values may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactant Ratio | 3-Chlorobromobenzene:Mg:PCl₃ = 1:1.2:1 | A slight excess of magnesium is used to ensure complete consumption of the aryl halide. |
| Reaction Temperature | Grignard formation: RefluxReaction with PCl₃: -78 °C to room temp. | Low temperature for the phosphine synthesis minimizes side reactions. |
| Reaction Time | Grignard formation: 1-2 hPhosphine synthesis: 12-16 h | Overnight stirring is common to ensure complete reaction. |
| Typical Yield | 40-60% | Yields can vary significantly based on the purity of reagents and reaction conditions. |
| Purity (after purification) | >95% | Purity is typically assessed by GC-MS and ³¹P NMR. |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Technical Support Center: Palladium-Catalyzed Phosphine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of palladium-catalyzed phosphine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of my palladium-catalyzed phosphine synthesis?
A1: The success of a palladium-catalyzed phosphination reaction is highly dependent on a combination of factors. Key parameters to control for optimal yield include the choice of palladium precursor and phosphine ligand, the type and stoichiometry of the base used, the reaction solvent, and temperature. The purity of reagents and the exclusion of air and moisture are also critical.[1][2][3]
Q2: How do I select the appropriate phosphine ligand for my reaction?
A2: Ligand choice is crucial for modulating the catalyst's activity and stability.[4] Bulky and electron-rich phosphine ligands are generally effective as they promote the crucial reductive elimination step and stabilize the palladium catalyst.[5] The choice of ligand can significantly impact the reaction outcome, with some ligands being more suitable for specific substrates.[4] For challenging couplings, such as those involving aryl chlorides, specialized ligands like biaryl phosphines (e.g., DavePhos, XPhos) have been developed and often provide superior results.[1][6]
Q3: Why is it necessary to perform the reaction under an inert atmosphere?
A3: The active catalytic species in these reactions is typically a Pd(0) complex, which is highly sensitive to oxygen.[3] Exposure to air can lead to the oxidation of the Pd(0) catalyst to Pd(II), rendering it inactive for the catalytic cycle. This catalyst deactivation is a common cause of low reaction yields.[7] Therefore, it is essential to degas solvents and use an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
Q4: What is the role of the base in this reaction, and how do I choose the right one?
A4: The base is required to deprotonate the phosphine nucleophile, forming a more reactive phosphide species that can participate in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield, and may need to be optimized for a specific substrate combination.[8][9] For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to avoid side reactions.[4]
Q5: Can water affect my reaction?
A5: While palladium-catalyzed reactions are often run under anhydrous conditions, trace amounts of water can sometimes be beneficial. Water can aid in the dissolution of certain inorganic bases and in some cases, facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species.[9][10] However, excessive water can lead to catalyst decomposition and hydrolysis of starting materials or products, so its presence should be carefully controlled.
Troubleshooting Guide
Low to No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the reaction is performed under a strict inert atmosphere (nitrogen or argon) to prevent oxidation of the Pd(0) catalyst. Use freshly degassed solvents. Consider using a palladium precatalyst that is more air- and moisture-stable.[7] |
| Inefficient Precatalyst Activation | The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step.[7][11][12] If using a Pd(II) source, ensure the conditions are suitable for its reduction. This can sometimes be facilitated by additives or the choice of solvent.[10][11] Using a well-defined Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[7] |
| Poor Ligand Choice | The phosphine ligand has a significant impact on catalyst activity.[4] If the reaction is not proceeding, screen a variety of ligands, including bulky, electron-rich biaryl phosphine ligands, which are often effective for challenging substrates.[1][6] |
| Incorrect Base | The choice and stoichiometry of the base are crucial.[8] If the reaction is sluggish, consider a stronger base like NaOtBu. For substrates with base-sensitive functional groups, a weaker base such as K₃PO₄ or Cs₂CO₃ may be necessary.[4][9] |
| Suboptimal Solvent or Temperature | The solvent can influence the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and THF.[3] If the reaction is not proceeding at a lower temperature, gradually increasing the temperature may improve the rate and yield.[13] However, be aware that higher temperatures can also lead to catalyst decomposition and side reactions.[6] |
| Insoluble Starting Materials | Poor solubility of either the aryl halide or the phosphine reagent can hinder the reaction.[4] Ensure that all components are soluble in the chosen solvent at the reaction temperature. If insolubility is an issue, a different solvent system may be required.[4] |
Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| Phosphine Oxide | The phosphine starting material or product can be oxidized by trace amounts of air.[14][15][16] | Rigorously exclude air from the reaction mixture by using degassed solvents and maintaining a positive pressure of an inert gas. Phosphine oxides can sometimes act as ligands, so their presence may not always be detrimental to the catalytic activity.[14][17] |
| Homocoupling of Aryl Halide | This can occur if the transmetalation step is slow or if the catalyst is not behaving as expected. | Optimize the reaction conditions, particularly the ligand and base, to favor the desired cross-coupling pathway. |
| Dehalogenation of Aryl Halide | This side reaction can be promoted by certain palladium catalysts and reaction conditions. | Screening different ligands and adjusting the base and temperature may help to minimize dehalogenation. |
Experimental Protocols
General Procedure for Palladium-Catalyzed Aryl Phosphine Synthesis
This protocol provides a general starting point for the synthesis of tertiary phosphines via palladium-catalyzed cross-coupling of an aryl halide with a secondary phosphine. Optimization of the specific catalyst, ligand, base, solvent, and temperature will be necessary for each unique substrate combination.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a palladacycle)
-
Phosphine ligand (e.g., XPhos, DavePhos, or PPh₃)
-
Aryl halide
-
Secondary phosphine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas in a Schlenk flask, add the palladium precatalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.1-1.5 equivalents relative to palladium).
-
Addition of Reagents: To the flask, add the base (e.g., 1.5-2.0 equivalents relative to the limiting reagent), the aryl halide (1.0 equivalent), and the anhydrous, degassed solvent.
-
Initiation of Reaction: Stir the mixture for a few minutes at room temperature to allow for catalyst activation. Then, add the secondary phosphine (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tertiary phosphine.
Visualizations
Caption: Catalytic cycle of palladium-catalyzed phosphine synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thermofishersci.in [thermofishersci.in]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 16. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 17. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
Troubleshooting low conversion rates in Suzuki coupling with phosphine ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in Suzuki coupling reactions, with a specific focus on the role of phosphine ligands.
Troubleshooting Guide: Low Conversion Rates
Low yields in Suzuki coupling can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Poor or Inconsistent Catalyst Activity
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Palladium Precatalyst Degradation | Use a freshly opened or properly stored palladium source. Consider using more stable pre-catalysts like PEPPSI-type catalysts. | Improved and more consistent catalytic activity leading to higher yields. |
| Phosphine Ligand Oxidation | Store phosphine ligands under an inert atmosphere. Use air-stable ligands like dialkylbiaryl phosphines if possible.[1] | Enhanced catalyst stability and longevity, preventing loss of activity during the reaction. |
| Incorrect Palladium-to-Ligand Ratio | Optimize the Pd:Ligand ratio. A 1:1 to 1:2 ratio is a good starting point, but this can be substrate-dependent. | Formation of the active catalytic species is favored, minimizing side reactions. |
Experimental Protocol: Screening Palladium Precatalysts
-
Set up parallel reactions in small vials.
-
To each vial, add the aryl halide (1.0 equiv), boronic acid/ester (1.2 equiv), and base (2.0 equiv).
-
Add the solvent and degas the mixture thoroughly with argon or nitrogen for 15-30 minutes.[2][3]
-
In separate vials, prepare stock solutions of different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the chosen phosphine ligand.
-
Add the palladium and ligand solutions to the reaction vials to achieve the desired catalyst loading (e.g., 1-2 mol%).
-
Heat the reactions to the desired temperature and monitor by TLC or LC-MS at regular intervals.
-
Compare the conversion rates to identify the most effective precatalyst for your system.
Problem 2: Issues with Boronic Acid/Ester
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Boronic Acid Decomposition (Protodeborylation) | Use the boronic acid immediately after purchase or purification. Store in a desiccator. Consider using more stable boronic esters (e.g., pinacol esters).[4] | Minimized loss of the boronic acid partner, leading to a higher concentration of the active nucleophile and improved yield. |
| Homocoupling of Boronic Acid | Ensure thorough degassing of the reaction mixture to remove oxygen.[4] Use a slight excess of the aryl halide relative to the boronic acid. | Reduced formation of undesired boronic acid homodimers, which simplifies purification and increases the yield of the desired cross-coupled product. |
| Poor Solubility of Boronic Acid | If using a boronic acid, a THF/water solvent mixture can improve solubility.[3] Pinacol esters generally have better solubility in organic solvents.[3] | Complete dissolution of the boronic acid ensures its availability for the transmetalation step, preventing the reaction from stalling. |
Problem 3: Inefficient Transmetalation Step
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Inappropriate Base | The choice of base is critical and substrate-dependent. Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF).[3][5][6] For base-sensitive functional groups, a milder base like KF may be beneficial.[7] | The optimal base will facilitate the formation of the boronate species, which is crucial for efficient transmetalation and a higher reaction rate.[8] |
| Poor Solvent Choice | The solvent can significantly impact the reaction.[9][10] Screen different solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, with or without water). For some systems, alcoholic solvents like n-butanol can be effective.[11] | The right solvent will ensure all components remain in solution and can influence the stability and reactivity of the catalytic species. |
Experimental Protocol: Base and Solvent Screening
-
Prepare a master mix of the aryl halide, boronic acid/ester, palladium precatalyst, and phosphine ligand.
-
Aliquot the master mix into an array of reaction vials.
-
To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and a different solvent (e.g., Toluene, Dioxane/Water, THF).
-
Degas each vial with argon or nitrogen.
-
Run the reactions at the desired temperature and monitor for product formation.
-
Analyze the results to determine the optimal base and solvent combination.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I still see starting material. What should I do?
A1: This is a common issue that can often be resolved by re-evaluating your reaction conditions. First, ensure your catalyst is active and that your reagents, particularly the boronic acid, are pure and have not degraded.[4] Consider increasing the reaction temperature or time. If that doesn't work, screening different bases and solvents is a crucial next step, as these can have a profound effect on the reaction rate and final conversion.[2][3] It may also be beneficial to try a different phosphine ligand, as the ligand's steric and electronic properties play a key role in the catalytic cycle.[8][11]
Q2: I am observing a significant amount of boronic acid homocoupling. How can I prevent this?
A2: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[4] Ensure your degassing procedure is thorough; techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.[3] Using a slight excess of the aryl halide can also help to consume the palladium catalyst in the desired cross-coupling pathway.
Q3: What is the role of the phosphine ligand in the Suzuki coupling reaction?
A3: The phosphine ligand is crucial for stabilizing the palladium center, keeping it soluble in the organic solvent, and modulating its reactivity.[12] Bulky, electron-rich phosphine ligands, such as dialkylbiaryl phosphines, are often used to enhance the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle.[11] The choice of ligand can significantly impact the reaction's efficiency, scope, and selectivity.[13]
Q4: Can I use aryl chlorides in my Suzuki coupling reaction?
A4: While aryl chlorides are more challenging substrates than bromides or iodides due to the strength of the C-Cl bond, they can be used successfully.[14] This typically requires more reactive catalytic systems, often employing bulky and electron-rich phosphine ligands like those from the Buchwald family (e.g., SPhos, XPhos).[11] Higher reaction temperatures and stronger bases may also be necessary.
Q5: How does water affect my Suzuki coupling reaction?
A5: The presence of water can be beneficial in many Suzuki coupling reactions, particularly when using inorganic bases like K₂CO₃ or K₃PO₄. Water can help to dissolve the base and facilitate the formation of the active boronate species.[15] However, in some cases, anhydrous conditions are preferred. The optimal amount of water is substrate-dependent and may require empirical optimization.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting low conversion rates in Suzuki coupling reactions.
Caption: A general workflow for troubleshooting low Suzuki coupling yields.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reddit - The heart of the internet [reddit.com]
Stability and handling of (3-Chlorophenyl)phosphane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of (3-Chlorophenyl)phosphane in various reaction conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many other arylphosphines, this compound is susceptible to oxidation. The primary decomposition product is the corresponding (3-Chlorophenyl)phosphine oxide. This oxidation can be accelerated by exposure to air and certain oxidizing agents. Primary phosphines are also known to be air-stable in some cases, but care should be taken to avoid unnecessary exposure.
Q2: How should this compound be stored?
A2: To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is advisable to store it in a cool, dry place. For the related compound, tris(3-chlorophenyl)phosphine, the recommended storage is under an inert atmosphere at room temperature.[1]
Q3: Is this compound sensitive to moisture?
A3: While the primary sensitivity is towards oxygen, hydrolysis can also be a concern for phosphines, potentially leading to the formation of phosphine oxides and other byproducts.[2] Therefore, it is recommended to handle this compound under dry conditions and use anhydrous solvents for reactions.
Q4: What are the general handling precautions for this compound?
A4: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The safety data sheet for the related tris(3-chlorophenyl)phosphine indicates that it is toxic if swallowed and causes skin and eye irritation.[3]
Troubleshooting Guides
General Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield or no reaction | Degradation of this compound | - Ensure the phosphine was stored under an inert atmosphere and handled using air-free techniques (e.g., Schlenk line or glovebox).- Use freshly opened or purified phosphine.- Degas solvents and reagents thoroughly before use. |
| Inactive catalyst | - For palladium-catalyzed reactions, ensure the palladium precursor is properly activated to the Pd(0) state.[4][5] | |
| Formation of (3-Chlorophenyl)phosphine oxide as a major byproduct | Presence of oxygen in the reaction mixture | - Improve inert atmosphere techniques. Purge the reaction vessel with an inert gas for a sufficient amount of time.- Use solvents that have been rigorously dried and deoxygenated. |
| Use of oxidizing reagents | - Check the compatibility of all reagents with the phosphine. Avoid known oxidizing agents if possible. |
Specific Cross-Coupling Reaction Issues
This compound is a potential ligand for various palladium-catalyzed cross-coupling reactions. Below are troubleshooting guides for common issues in these reactions.)
Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low conversion of aryl halide | Poor oxidative addition | - Aryl chlorides can be less reactive than bromides or iodides. Consider using a more active palladium precatalyst.[6] - Increase reaction temperature or use a higher boiling point solvent (e.g., toluene, dioxane).[6] |
| Inefficient transmetalation | - Ensure the base is appropriate and present in sufficient quantity. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[7] - The presence of water can sometimes be beneficial for the transmetalation step.[6] | |
| Homocoupling of the boronic acid | Reaction conditions favoring homocoupling | - Lower the reaction temperature.- Use a less concentrated solution.- Ensure slow addition of the base. |
Heck Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Formation of regioisomeric products | Electronic and steric effects of the alkene | - The regioselectivity of the Heck reaction is influenced by the electronic nature of the alkene. Electron-poor olefins typically yield the trans-substituted product.[8][9] |
| Isomerization of the product alkene | Reversible β-hydride elimination | - The addition of certain bases or silver salts can sometimes suppress alkene isomerization.[9] |
| Low catalyst activity | Catalyst decomposition | - Ensure the reaction is performed under strictly anaerobic conditions. |
Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| No or low conversion of aryl halide | Unsuitable ligand for the specific substrate | - The choice of phosphine ligand is critical in Buchwald-Hartwig amination. The steric and electronic properties of the ligand influence the reaction outcome.[4][10] Consider screening other phosphine ligands if this compound is not effective.- Aryl chlorides can be challenging substrates.[11] |
| Side reactions (e.g., hydrodehalogenation) | Inappropriate base or solvent | - The choice of base is crucial; common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The base should be strong enough to deprotonate the amine but not cause unwanted side reactions.[4] - Common solvents include toluene and dioxane.[12] |
| Decomposition of the amine starting material | Reaction temperature is too high | - Attempt the reaction at a lower temperature, although this may require longer reaction times. |
Data Presentation
Physical and Chemical Properties of Related Arylphosphines
| Property | tris(3-chlorophenyl)phosphine | triphenylphosphine |
| Molecular Formula | C₁₈H₁₂Cl₃P[13] | C₁₈H₁₅P[1] |
| Molecular Weight | 365.6 g/mol [13] | 262.29 g/mol [1] |
| Appearance | White to cream crystals or powder[14] | White solid[1] |
| Melting Point | 64-66 °C[1] | 80 °C[1] |
| Boiling Point | 452.5 ± 40.0 °C (Predicted)[1] | 377 °C[1] |
| Solubility | Low water solubility[3] | Insoluble in water; soluble in non-polar organic solvents like benzene and diethyl ether.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., this compound, 2-10 mol%).
-
Add the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for addressing low yields in phosphine-mediated reactions.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Tris(3-chlorophenyl)phosphine | C18H12Cl3P | CID 121600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Preventing oxidation of triarylphosphines during synthesis and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of triarylphosphines during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: My triarylphosphine appears to be oxidizing. What are the common causes?
A1: Triarylphosphine oxidation is primarily caused by exposure to atmospheric oxygen. The rate of oxidation can be influenced by several factors:
-
Structure of the Phosphine: While triarylphosphines are generally more resistant to air oxidation than their trialkylphosphine counterparts, their stability can vary.[1][2][3] Electron-rich triarylphosphines, for instance, may be more susceptible to oxidation.[4][5]
-
Physical State: Oxidation occurs more readily in solution compared to the solid state. For example, a benzene solution of triphenylphosphine showed approximately 20% oxidation to triphenylphosphine oxide over five days when exposed to air.[1]
-
Presence of Catalysts: Certain metals can catalyze the oxidation of triarylphosphines, increasing the rate of degradation.[1]
-
Photooxidation: Some triarylphosphines can undergo photooxidation when exposed to light in the presence of air.[6][7]
Q2: How can I prevent oxidation during the synthesis of triarylphosphines?
A2: Preventing oxidation during synthesis requires rigorous air-free techniques. Key strategies include:
-
Working under an Inert Atmosphere: All manipulations should be performed under an inert gas like high-purity nitrogen or argon.[8][9][10] This is typically achieved using a glovebox or a Schlenk line.[8][9][10][11]
-
Solvent Deoxygenation: Solvents must be thoroughly deoxygenated before use to remove dissolved oxygen, which can readily oxidize phosphines.[12][13][14][15][16] Common deoxygenation methods include:
-
Sparging: Bubbling an inert gas through the solvent.[12][14]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace, and then thawing. This cycle is typically repeated three to four times for complete degassing.[12]
-
Improved Inert Gas Bubbling: A more efficient bubbling method that includes a ventilation pathway to enhance the removal of oxygen.[13][15][16]
-
Q3: What are the best practices for storing triarylphosphines to ensure their long-term stability?
A3: Proper storage is critical to prevent the slow oxidation of triarylphosphines over time.
-
Inert Atmosphere Storage: Solid triarylphosphines should be stored in well-sealed containers under an inert atmosphere.[17] For highly sensitive compounds, sealing them in glass ampoules under vacuum or an inert gas provides the most secure long-term storage.[8]
-
Glovebox Storage: Storing air-sensitive compounds inside a glovebox is a convenient and effective method.[8][9][11][18]
-
Monitoring for Degradation: Periodically check the appearance of the stored phosphine. The formation of a yellowish tint can be an indication of oxidation.[1]
Q4: I've identified triarylphosphine oxide in my product. How can I remove it?
A4: The removal of triarylphosphine oxide, a common byproduct, is a frequent challenge. Several chromatography-free methods can be employed:
-
Precipitation and Crystallization: Taking advantage of the different solubility profiles of the phosphine and its oxide is a common strategy. Triphenylphosphine oxide, for example, is poorly soluble in nonpolar solvents like hexane and can be precipitated out.[19][20][21]
-
Complexation with Metal Salts: Triarylphosphine oxides can form insoluble complexes with certain metal salts, which can then be removed by filtration. Commonly used salts include:
-
Acid-Base Extraction: In some cases, treatment with an acid like oxalyl chloride can convert the phosphine oxide into an insoluble salt that can be filtered off.[20][24]
Troubleshooting Guides
Problem 1: Significant formation of phosphine oxide during a reaction.
| Possible Cause | Troubleshooting Step |
| Inadequate deoxygenation of solvents. | Review and improve your solvent degassing procedure. Consider using the freeze-pump-thaw method for more rigorous oxygen removal.[12] An improved inert gas bubbling technique with a ventilation path can also enhance deoxygenation efficiency.[13][15][16] |
| Leaks in the reaction setup (Schlenk line). | Ensure all joints are properly sealed and greased. Check for any cracks in the glassware. |
| Impure inert gas. | Use a high-purity grade of nitrogen or argon. Consider passing the gas through an oxygen scavenging catalyst column.[25] |
| Oxygen contamination of starting materials. | Ensure all reagents are handled under inert conditions. |
Problem 2: Gradual degradation of stored triarylphosphine.
| Possible Cause | Troubleshooting Step |
| Improper storage container. | Use a container with a tight-fitting seal, preferably a glass vial with a PTFE-lined cap. For highly sensitive phosphines, consider sealing in an ampoule.[8] |
| Air leakage into the storage container. | Before sealing, flush the container thoroughly with a stream of inert gas.[17] |
| Storage in a frequently opened container. | Aliquot the triarylphosphine into smaller, single-use vials to minimize repeated exposure of the bulk material to potential atmospheric contamination. |
Experimental Protocols
Protocol 1: Solvent Deoxygenation by Sparging
-
Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar and sealed with a septum.
-
Introduce the solvent to be deoxygenated into the flask.
-
Insert a long needle connected to a source of inert gas (e.g., argon or nitrogen) through the septum, ensuring the needle tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 30-60 minutes while stirring. For volatile solvents, it is beneficial to cool the flask in an ice bath to minimize evaporation.[12]
-
After sparging, remove the needles while maintaining a positive pressure of the inert gas.
Protocol 2: Removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride
-
Concentrate the crude reaction mixture containing the desired product and TPPO under reduced pressure.
-
Dissolve the residue in ethanol.
-
Prepare a solution of zinc chloride (approximately 2 equivalents relative to the amount of triphenylphosphine used in the reaction) in warm ethanol.[21]
-
Add the zinc chloride solution to the solution of the crude product.
-
Stir the mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[22][23]
-
Filter the mixture to remove the insoluble zinc complex.
-
Concentrate the filtrate to obtain the product, now free of TPPO. Further purification may be necessary to remove any excess zinc salts.[23]
Data Summary
| Parameter | Value | Conditions | Reference |
| Oxidation of Triphenylphosphine | ~20% conversion to TPPO | In benzene solution over 5 days, exposed to air. | [1] |
| TPPO Removal with ZnCl₂ | >90% removal | 3:1 ratio of ZnCl₂ to TPPO in ethanol. | [23] |
| TPPO Removal with CaBr₂ | 95-98% removal | From a THF solution. | [24] |
Visualizations
Caption: Workflow for preventing triarylphosphine oxidation.
Caption: Troubleshooting logic for triarylphosphine oxidation.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 7. Catalyst-free photooxidation of triarylphosphines under aerobic conditions - ePrints Soton [eprints.soton.ac.uk]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ossila.com [ossila.com]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 15. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Safely handling air-sensitive products [cleanroomtechnology.com]
- 19. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Workup [chem.rochester.edu]
- 21. How does one remove triphenylphosphine oxide from product? - ECHEMI [echemi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scientificupdate.com [scientificupdate.com]
- 25. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in Triarylphosphine Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and understand side reactions in the synthesis of substituted triarylphosphines.
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted triarylphosphines.
Frequently Asked Questions (FAQs)
Q1: My primary byproduct is a white, crystalline solid that is highly polar. NMR analysis suggests the formation of a P=O bond. What is this, and how can I prevent it?
A1: This is highly indicative of phosphine oxide formation , the most common side reaction in triarylphosphine synthesis. Triarylphosphines are readily oxidized to the corresponding phosphine oxide, especially in the presence of air or other oxidizing agents.
Troubleshooting and Prevention:
-
Maintain a Strict Inert Atmosphere: The most critical factor is the exclusion of oxygen. Ensure your reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Degas Solvents and Reagents: Solvents, especially ethers like THF, can contain dissolved oxygen and peroxides. Degas all solvents thoroughly before use by methods such as sparging with an inert gas, or a freeze-pump-thaw cycle.
-
Purify Reagents: Ensure the purity of your starting materials. Aryl halides and magnesium for Grignard reagent formation should be free of moisture and oxides.
-
Careful Workup: During the workup and purification stages, minimize exposure to air. Use degassed water for extractions and consider working swiftly.
Q2: I am using a Grignard or organolithium reagent and am observing a salt-like byproduct that is insoluble in nonpolar solvents. What could this be?
A2: You are likely forming a quaternary phosphonium salt . This occurs when the newly formed nucleophilic triarylphosphine attacks an electrophile present in the reaction mixture. Common electrophiles include excess alkyl/aryl halide starting material or the alkyl/aryl halide byproduct from a lithium-halogen exchange.
Troubleshooting and Prevention:
-
Control Stoichiometry: Precise control over the stoichiometry of your reagents is crucial. Use of a significant excess of the organometallic reagent can lead to this side reaction.
-
Order of Addition: Add the organometallic reagent slowly to the phosphorus halide solution. This maintains a low concentration of the highly reactive nucleophile, favoring the desired reaction over the subsequent formation of the phosphonium salt.
-
Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent.
Q3: My reaction with an aryl Grignard reagent and PCl₃ resulted in a mixture of mono-, di-, and trisubstituted phosphines. How can I improve the selectivity for the trisubstituted product?
A3: The reaction of Grignard reagents with phosphorus trichloride (PCl₃) can indeed result in over-substitution, leading to a mixture of products.[1][2]
Troubleshooting and Prevention:
-
Stoichiometry and Addition: Ensure you are using at least three equivalents of the Grignard reagent. The slow addition of PCl₃ to the Grignard reagent solution (reverse addition) can sometimes favor the formation of the trisubstituted product.
-
Reaction Time and Temperature: Allowing the reaction to proceed to completion at a suitable temperature is important. Monitor the reaction by TLC or ³¹P NMR to determine the optimal reaction time.
Q4: I am using an organolithium reagent generated via lithium-halogen exchange and am seeing a significant amount of a coupled byproduct (e.g., butyl-aryl). What is happening?
A4: This is likely a Wurtz-Fittig type coupling side reaction . The n-butyllithium used for the exchange reacts with your aryl halide to form the desired aryllithium and n-butyl halide. The aryllithium can then react with the n-butyl halide byproduct. This is a known side reaction in lithium-halogen exchange processes.[3]
Troubleshooting and Prevention:
-
Low Temperatures: Perform the lithium-halogen exchange and subsequent reaction with the phosphorus electrophile at very low temperatures (typically -78 °C or lower) to minimize the rate of the coupling side reaction.[3]
-
Rapid Trapping: Add the phosphorus electrophile as soon as the lithium-halogen exchange is complete to trap the desired aryllithium before it can react with the alkyl halide byproduct.
Q5: After quenching my reaction with water, I isolated a significant amount of phosphorous acid. What caused this?
A5: The presence of phosphorous acid indicates the hydrolysis of your phosphorus halide starting material , such as PCl₃ or an arylchlorophosphine.[4][5][6] These compounds are highly sensitive to moisture.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere.
-
Quality of Reagents: Use fresh or properly stored phosphorus halides. Over time, these reagents can react with atmospheric moisture.
Quantitative Data Summary
| Side Reaction | Causal Factors | Mitigation Strategy | Expected Yield Improvement |
| Phosphine Oxide Formation | Presence of O₂, peroxides in solvents | Strict inert atmosphere, degassed solvents | Can be the difference between a high-yielding reaction and complete conversion to the oxide. |
| Quaternary Phosphonium Salt | Excess organometallic reagent, presence of alkyl/aryl halides | Precise stoichiometry, low temperature, slow addition | Can significantly improve the purity of the crude product, reducing difficult separations. |
| Wurtz-Fittig Coupling | Reaction of aryllithium with alkyl halide byproduct | Low temperature (-78°C or lower), rapid trapping of aryllithium | Can reduce byproduct formation by over 90% in some cases. |
| Hydrolysis of P-Cl compounds | Presence of water/moisture | Strict anhydrous conditions, freshly distilled reagents | Prevents loss of starting material and formation of acidic byproducts. |
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Triarylphosphine using a Grignard Reagent
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an argon inlet, a dropping funnel, and a thermometer.
-
Grignard Reagent Formation: In the dropping funnel, add 1.1 equivalents of the desired aryl bromide to a suspension of 1.2 equivalents of magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In the main flask, dissolve 1.0 equivalent of dichlorophenylphosphine (PhPCl₂) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add the prepared Grignard reagent dropwise from the funnel to the stirred solution of PhPCl₂ over 1-2 hours, maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Primary synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for triarylphosphine synthesis.
References
- 1. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 5. simply.science [simply.science]
- 6. quora.com [quora.com]
Technical Support Center: Purification of Crude (3-Chlorophenyl)phosphane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (3-Chlorophenyl)phosphane.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or fails to crystallize | Presence of impurities (e.g., phosphine oxide, unreacted starting materials, solvent residue). | - Attempt to precipitate the product from a non-polar solvent like hexane. - Purify by column chromatography on silica gel. - Ensure all solvent has been removed under high vacuum. |
| Low yield after purification | - Product loss during extraction or chromatography. - Incomplete precipitation during recrystallization. - Oxidation of the phosphine to the phosphine oxide. | - Optimize chromatography conditions (e.g., solvent system, silica gel activity). - For recrystallization, use a minimal amount of hot solvent and cool the solution slowly. - Handle the phosphine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2][3] |
| Product is off-white or colored | Presence of colored impurities, potentially from the Grignard reaction or degradation. | - Recrystallize the product, possibly with the addition of activated carbon to remove colored impurities. - Purify by column chromatography. |
| Persistent impurity peak in NMR | Co-elution of an impurity with the product during chromatography or co-crystallization. | - Try a different solvent system for chromatography or recrystallization. - Consider chemical purification if the impurity is the phosphine oxide (see FAQs below). |
| Product degrades upon storage | Oxidation by air or hydrolysis by moisture. | - Store the purified phosphine under an inert atmosphere. - Ensure the product is completely dry before storage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurity is the corresponding (3-Chlorophenyl)phosphine oxide, formed by the oxidation of the phosphine in the presence of air.[1][4] Other potential impurities, depending on the synthetic route (e.g., Grignard reaction with phosphorus trichloride), can include:
-
Unreacted starting materials: 3-chlorobromobenzene, magnesium, and phosphorus trichloride.
-
Grignard byproducts: Biphenyls formed from the coupling of the Grignard reagent.[5]
-
Hydrolysis products: Phosphorous acid from the hydrolysis of unreacted PCl3.[6][7][8][9][10]
Q2: How can I remove the (3-Chlorophenyl)phosphine oxide impurity?
There are several effective methods:
-
Recrystallization: This is often the simplest method. Since the phosphine oxide is generally more polar than the corresponding phosphine, recrystallization from a suitable solvent system can effectively separate the two.[4] Common solvent systems for triarylphosphines include ethanol, isopropanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or pentane).[11][12]
-
Column Chromatography: Flash chromatography on silica gel is a very effective method for separating the phosphine from its more polar oxide. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.
-
Chemical Precipitation: Triphenylphosphine oxide can be precipitated from solutions in polar solvents by the addition of zinc chloride.[13] This method may be adaptable for (3-Chlorophenyl)phosphine oxide.
Q3: What is a recommended general procedure for the purification of crude this compound?
A general workflow for purification is as follows:
-
Work-up: After synthesis, the reaction mixture is typically quenched with an aqueous solution (e.g., ammonium chloride) to destroy any unreacted Grignard reagent. The organic layer is then separated, dried, and the solvent removed.
-
Initial Purification (Optional): If the crude product is a solid, it can be washed (triturated) with a non-polar solvent like hexane to remove non-polar impurities.
-
Primary Purification: The crude material is then subjected to either recrystallization or column chromatography to separate the desired phosphine from the phosphine oxide and other impurities.
-
Drying: The purified product should be thoroughly dried under high vacuum to remove any residual solvents.
Q4: How can I monitor the purity of my this compound?
-
31P NMR Spectroscopy: This is the most direct method for assessing the purity of phosphines and detecting phosphorus-containing impurities like the phosphine oxide.[14] The chemical shift of the phosphine will be distinct from that of the phosphine oxide.[4][11][15][16]
-
1H and 13C NMR Spectroscopy: These techniques can be used to identify non-phosphorus impurities and confirm the structure of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to determine the percentage purity of the sample.[17]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid samples.
Data Presentation
The choice of purification method will impact the final purity of the this compound. The following table provides an estimated purity that can be achieved with each technique, based on data for analogous triarylphosphines.
| Purification Technique | Typical Purity Achieved | Key Advantages | Commonly Removed Impurities |
| Recrystallization | >98% | Simple, scalable | Phosphine oxide, some starting materials |
| Column Chromatography | >99% | High resolution, good for complex mixtures | Phosphine oxide, starting materials, byproducts |
| Chemical Precipitation (of oxide) | >95% (after filtration) | Specific for phosphine oxide removal | Phosphine oxide |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like dichloromethane/hexane).
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can then be placed in a refrigerator or ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a non-polar solvent system, gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. The less polar phosphine will elute before the more polar phosphine oxide.
-
Fraction Collection: Collect fractions and analyze them by TLC or NMR to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Dry the final product under high vacuum.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting common issues in this compound purification.
References
- 1. reddit.com [reddit.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. PCl3 on hydrolysis gives [infinitylearn.com]
- 8. Hydrolysis of \\[PC{l_3}\\] produces: A. \\[{H_3}P{O_3} + HCl\\]B. \\[{H_3}P{O_3} + {H_2}O\\]C. \\[{H_3}P{O_4} + HCl\\]D. \\[P{H_3} + HClO\\] [vedantu.com]
- 9. sarthaks.com [sarthaks.com]
- 10. sarthaks.com [sarthaks.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. escholarship.org [escholarship.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tris(3-chlorophenyl)phosphine, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Impact of solvent choice on (3-Chlorophenyl)phosphane reactivity
Technical Support Center: (3-Chlorophenyl)phosphane
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on the reactivity and performance of this ligand in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chemical reactions?
This compound is an organophosphorus compound commonly used as a monodentate ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Its electronic and steric properties influence the stability and activity of the palladium catalyst, affecting reaction rate, yield, and selectivity. The electron-withdrawing nature of the chlorine atom modifies the electron density on the phosphorus atom, which in turn modulates the catalytic cycle.
Q2: How does the choice of solvent generally affect a cross-coupling reaction using this phosphane ligand?
The solvent plays a critical role in palladium-catalyzed reactions by influencing multiple factors.[1][2] Key effects include:
-
Catalyst Activation: The solvent's polarity can affect the dissolution and reduction of the Pd(II) precatalyst to the active Pd(0) species.[1][3] For instance, the liberation of monomeric palladium acetate from its trimeric form is proportional to the solvent's dipole moment.[1]
-
Stabilization of Intermediates: Polar solvents are often required to stabilize charged intermediates and transition states that form during the catalytic cycle, such as in the oxidative addition and reductive elimination steps.[1][4]
-
Reactant Solubility: The solvent must effectively dissolve the aryl halide, the coupling partner (e.g., boronic acid), the base, and the catalyst complex to ensure a homogeneous reaction mixture. This compound, being relatively nonpolar, is readily soluble in common organic solvents like toluene, THF, and ethers.[5]
-
Reaction Rate: The solvent can significantly influence the reaction rate. Aprotic polar solvents can accelerate reactions by solvating cations while leaving anions (like the nucleophile) relatively free and more reactive.[6] In contrast, protic solvents can form strong hydrogen bonds with nucleophiles, potentially hindering their reactivity.[6][7]
Q3: Which types of solvents are typically recommended for reactions involving this compound?
The optimal solvent depends on the specific reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the substrates involved. However, common choices fall into these categories:
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Acetonitrile (ACN) are frequently used. They possess a sufficiently high dielectric constant to support the charged intermediates in the catalytic cycle.[1][8]
-
Non-Polar Aromatic Solvents: Toluene and Benzene are also widely employed, particularly when reactants are less polar. They are less effective at stabilizing highly charged species but can be advantageous in preventing unwanted side reactions.[1]
-
Ethers: Solvents like Diethyl ether or Dimethoxyethane (DME) offer moderate polarity.
Protic solvents like alcohols (e.g., methanol, isopropanol) are sometimes used, often in combination with another solvent, but can interfere by competing as nucleophiles or reacting with sensitive reagents.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause: Poor catalyst activation or stability.
-
Troubleshooting Steps:
-
Evaluate Solvent Polarity: The polarity of your solvent may be insufficient to support the catalytic cycle. If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar aprotic solvent such as THF or Dioxane.[1] Highly polar solvents like DMF or NMP can further enhance the formation of the active Pd(0) catalyst from a Pd(II) source.[1]
-
Check for Solvent Impurities: Ensure your solvent is anhydrous and degassed. Water and oxygen can oxidize the phosphane ligand and deactivate the palladium catalyst, leading to the formation of palladium black.[9]
-
Review Base and Solvent Compatibility: The chosen base must be soluble enough in the solvent to be effective. If the base is poorly soluble, the reaction will not proceed efficiently. Consider a base/solvent combination known to work well, such as K₃PO₄ in dioxane or Cs₂CO₃ in THF.
-
Problem 2: Reaction is very slow.
-
Possible Cause: Suboptimal solvation of transition states or poor nucleophile reactivity.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: A slow reaction can often be accelerated by moving to a more polar solvent. Polar solvents can better stabilize the charged, rate-determining transition states in the catalytic cycle.[4] For example, switching from Toluene to DMF might increase the reaction rate.
-
Avoid Protic Solvents if Nucleophile is Strong: If your reaction involves a strong nucleophile, a polar protic solvent (like isopropanol) could be hindering its reactivity by creating a "solvent cage" through hydrogen bonding.[6][7] Switching to a polar aprotic solvent (like DMF or DMSO) can free the nucleophile, making it more reactive and increasing the rate.[6]
-
Problem 3: Significant formation of byproducts (e.g., homocoupling).
-
Possible Cause: Unfavorable reaction kinetics or catalyst decomposition.
-
Troubleshooting Steps:
-
Modify Solvent System: The solvent can influence the relative rates of desired cross-coupling versus undesired side reactions. Sometimes, less polar solvents like toluene can disfavor pathways leading to byproducts by not overly stabilizing reactive intermediates that could lead to decomposition or homocoupling.
-
Consider a Co-solvent: Adding a co-solvent can modulate the properties of the reaction medium. For instance, adding a small amount of water to a THF or dioxane system can sometimes accelerate the reductive elimination step and improve catalyst turnover, reducing the likelihood of side reactions.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical process for troubleshooting common issues related to solvent choice in a reaction using this compound.
Caption: A decision tree for troubleshooting solvent-related issues.
Quantitative Data Summary
Table 1: Illustrative Impact of Solvent on Suzuki-Miyaura Coupling Yield (Reaction: 4-Bromoanisole + Phenylboronic Acid)
| Solvent | Dielectric Constant (approx.) | Typical Yield (%) | Notes |
| Toluene | 2.4 | 75% | Non-polar; good for reactant solubility but may not optimally stabilize intermediates.[1] |
| THF | 7.5 | 92% | Moderately polar aprotic; often provides a good balance of solubility and intermediate stabilization.[8] |
| Dioxane | 2.2 | 88% | Low polarity but coordinates well with metals; a common and effective choice. |
| DMF | 36.7 | 95% | Highly polar aprotic; excellent at stabilizing charged species, often leading to higher rates and yields.[1] |
| Isopropanol | 19.9 | 55% | Polar protic; can hinder nucleophiles and may participate in side reactions. |
Note: Yields are hypothetical and for illustrative purposes to show common trends.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base under an inert atmosphere.
-
Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and this compound in 1 mL of the chosen solvent. Stir for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex.
-
Reaction Assembly: Add the remaining 4 mL of solvent to the reaction vessel containing the substrates. Begin stirring.
-
Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired biaryl compound.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Phosphonium Halide Intermediates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moisture-sensitive phosphonium halide intermediates, commonly used in reactions like the Wittig olefination.
Frequently Asked Questions (FAQs)
Q1: My phosphonium salt won't dissolve in the reaction solvent. What should I do?
A1: Phosphonium salts are ionic and often have limited solubility in common non-polar organic solvents.[1] If you are experiencing solubility issues, consider the following:
-
Solvent Choice: While solvents like THF are common, you may need to use a more polar aprotic solvent such as DMF or DMSO.[2] However, ensure the solvent is rigorously dried, as these polar solvents are typically more hygroscopic.
-
Heating: Gently heating the mixture can help dissolve the salt.[3] This is a common step in the preparation of phosphonium salts.[3]
-
Two-Phase System: For certain reactions, a two-phase system using water and an organic solvent like dichloromethane can be employed. The ionic phosphonium salt resides in the aqueous phase, and upon ylide formation (which is neutral), it can migrate to the organic phase to react with the aldehyde or ketone.[1]
Q2: How should I properly store my phosphonium halide salts?
A2: Due to their hygroscopic and air-sensitive nature, phosphonium halides require careful storage to maintain their reactivity.
-
Inert Atmosphere: Store the salts in a tightly sealed container, preferably within a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[4]
Q3: I suspect my phosphonium salt has degraded. How can I tell?
A3: Visual inspection can sometimes indicate degradation. Clumping of the solid material or a change in color can suggest moisture absorption. For a more definitive assessment, 31P NMR spectroscopy is an excellent tool to check the purity of the phosphonium salt and to monitor the formation of the ylide in a reaction.
Q4: What is the impact of moisture on my reaction?
A4: Moisture can have several detrimental effects on reactions involving phosphonium halides:
-
Ylide Quenching: The phosphorus ylide, formed by deprotonating the phosphonium salt with a strong base, is highly basic and will be readily protonated and quenched by water. This prevents it from reacting with the carbonyl compound.
-
Base Decomposition: Many bases used for ylide formation, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), react violently with water.[5][6] This not only deactivates the base but can also create safety hazards.
Troubleshooting Guides
This section addresses common problems encountered during reactions involving phosphonium halide intermediates, particularly the Wittig reaction.
Problem 1: Low or No Product Yield in a Wittig Reaction
| Potential Cause | Troubleshooting Step | Explanation |
| Wet Reagents/Solvent | Dry the phosphonium salt under high vacuum. Ensure solvents are freshly dried and distilled over an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH2 for dichloromethane).[7] Handle all reagents under an inert atmosphere. | Water will quench the ylide and/or the base, preventing the reaction from proceeding. Even commercially available "dry" solvents can contain enough moisture to inhibit the reaction.[7] |
| Ineffective Base | The pKa of the phosphonium salt determines the required base strength. For simple alkylphosphonium salts, a very strong base like n-BuLi, NaH, or NaNH2 is necessary.[6][8] For stabilized phosphonium salts (with adjacent electron-withdrawing groups), weaker bases like alkoxides (e.g., KOtBu) or even NaOH can be sufficient.[6][9] | An insufficiently strong base will not deprotonate the phosphonium salt to form the required ylide. |
| Unstable Ylide | Generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the phosphonium salt in portions to a mixture of the base and the carbonyl compound.[10] | Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. Immediate reaction with the electrophile can improve yields. |
| Incorrect Order of Addition | The standard procedure involves forming the ylide first by stirring the phosphonium salt with the base for a period (e.g., 1 hour) before adding the carbonyl compound.[10] This ensures complete ylide formation before the electrophile is introduced. | Adding the carbonyl compound too early may lead to side reactions, especially if the base can react with it. |
| Side Reactions | If the substrate contains acidic protons (e.g., phenols, carboxylic acids), use additional equivalents of the base to deprotonate these sites first, before adding the base intended for ylide formation.[10] Alternatively, protect the acidic functional group before the reaction. | The strong base will preferentially react with the most acidic proton in the reaction mixture, which may not be the phosphonium salt.[10] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Explanation |
| Triphenylphosphine Oxide Byproduct | Triphenylphosphine oxide (TPPO) is the main byproduct of the Wittig reaction and can be difficult to separate. Purification is typically achieved via flash chromatography.[10] In some cases, precipitation of the TPPO from a non-polar solvent mixture can be effective. | TPPO is often a crystalline solid with polarity similar to many Wittig products, making chromatographic separation challenging. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Moisture-Sensitive Wittig Reaction
This protocol outlines the setup and execution of a Wittig reaction under anhydrous conditions using a Schlenk line.
Materials:
-
Oven-dried glassware (Schlenk flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone)
-
Phosphonium halide salt (dried under vacuum)
-
Strong base (e.g., n-BuLi in hexanes, NaH as a mineral oil dispersion)
-
Aldehyde or ketone
Procedure:
-
Assemble the oven-dried glassware while still hot and immediately place it under vacuum on the Schlenk line.
-
Flame-dry the entire apparatus under high vacuum to remove any adsorbed moisture.
-
Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
In the reaction flask, add the dried phosphonium salt and a stir bar.
-
Add the anhydrous solvent via cannula or a gas-tight syringe.
-
Cool the resulting suspension to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
While stirring, slowly add the strong base (e.g., n-BuLi solution) via syringe. If using NaH, it should be washed with dry hexanes to remove the mineral oil before adding the solvent and phosphonium salt.
-
Allow the mixture to stir for the recommended time (typically 30-60 minutes) to ensure complete formation of the ylide. A color change (often to deep red, orange, or yellow) indicates ylide formation.[11]
-
Dissolve the aldehyde or ketone in a small amount of anhydrous solvent and add it dropwise to the ylide solution via the dropping funnel or a syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or as indicated by the specific procedure.
-
Monitor the reaction progress using TLC or another suitable analytical technique.
-
Upon completion, quench the reaction carefully by slowly adding a proton source (e.g., saturated aqueous NH4Cl solution or water).
Visual Guides
Troubleshooting Workflow for a Failed Wittig Reaction
Caption: Troubleshooting decision tree for a low-yielding Wittig reaction.
Mechanism of Moisture-Induced Reaction Failure
Caption: How moisture interferes with the formation and reactivity of the phosphorus ylide.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. htdchem.com [htdchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Reductive Alkylation for Trazodone Analogue Synthesis
The second round of searches provided more focused information. I found a paper specifically on the microwave-assisted synthesis of trazodone and its derivatives, which gives some reaction conditions and yield data. Another valuable find is a paper on an eco-friendly microwave-assisted reductive alkylation for trazodone analogues, which also provides some quantitative data and compares different approaches (one-pot vs. stepwise).
I also gathered more general information on reductive amination using different reagents like NaBH(OAc)3 and NaBH4, including common solvents and potential issues. The Reddit threads, while not peer-reviewed, offer practical insights into common problems faced by researchers during reductive amination, such as product isolation and persistent impurities.
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The information on detailed experimental protocols is getting better, especially for the microwave-assisted methods. I can now create a more detailed protocol based on the literature.
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Welcome to the technical support center for the synthesis of trazodone analogues via reductive alkylation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive alkylation of trazodone precursors?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reducing agent due to its mild and selective nature.[1] It is particularly effective for reductive aminations and is a safer alternative to sodium cyanoborohydride (NaBH₃CN) as it does not release toxic cyanide byproducts. Other reducing agents like sodium borohydride (NaBH₄) can also be employed, but care must be taken as it can also reduce the starting aldehyde or ketone if not added after imine formation is complete.[2]
Q2: What are the advantages of using microwave-assisted reductive alkylation?
A2: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles.[3][4][5][6][7] This method can also be more environmentally friendly by reducing solvent usage and energy consumption.[3]
Q3: Can the reductive alkylation be performed as a one-pot reaction?
A3: Yes, reductive alkylation is often performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are combined in the same reaction vessel.[3] This approach is efficient as it avoids the isolation of the intermediate imine. However, in some cases, a stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can lead to better yields and fewer side products.[3]
Q4: What are common solvents used for this reaction?
A4: The choice of solvent depends on the reducing agent. For reactions with NaBH(OAc)₃, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.[1][2] Protic solvents like methanol can be used with NaBH₄, but it's important to ensure the imine has formed before adding the reducing agent.[2] For microwave-assisted methods, ethanol has been shown to be an effective and greener solvent.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Incomplete imine formation.- Deactivated reducing agent.- Incorrect pH of the reaction mixture. | - Monitor imine formation by TLC or NMR before adding the reducing agent.- Use fresh, high-quality reducing agent.- For some reducing agents, the addition of a catalytic amount of acetic acid can be beneficial.[1] |
| Presence of Unreacted Starting Material (Aldehyde/Ketone) | - Insufficient amount of the amine or reducing agent.- Competitive reduction of the carbonyl group by the reducing agent. | - Use a slight excess of the amine and ensure at least one equivalent of the reducing agent is used.- If using NaBH₄, add it portion-wise after confirming imine formation.- Consider using a more selective reducing agent like NaBH(OAc)₃.[1][8] |
| Persistent Imine Impurity in the Final Product | - Incomplete reduction of the imine.- Steric hindrance around the imine. | - Increase the amount of reducing agent (e.g., 1.5-2 equivalents).- Increase the reaction time or temperature (if thermally stable).- For stubborn cases, consider a more powerful reducing agent or catalytic hydrogenation. |
| Formation of an Alcohol Byproduct (from Aldehyde Reduction) | - The reducing agent is too reactive and not selective for the imine.- The reducing agent was added before complete imine formation. | - Use a milder and more selective reducing agent like NaBH(OAc)₃.[8]- In a stepwise approach, ensure the imine is fully formed before adding the reducing agent.[3] |
| Di-alkylation of the Piperazine Nitrogen | - Use of a highly reactive alkylating agent in excess in previous synthetic steps. | - Reductive alkylation is advantageous as it avoids the use of excess alkylating agents, thus minimizing di-alkylation.[3] |
| Difficult Product Isolation and Purification | - The product is highly polar and soluble in the aqueous phase during workup.- Emulsion formation during extraction.- Similar polarity of the product and impurities. | - During aqueous workup, adjust the pH to be basic (pH > 8) to ensure the amine product is in its free base form and more soluble in organic solvents.- Use brine to break up emulsions.- If standard extraction fails, consider purification by column chromatography or crystallization of the hydrochloride salt of the product. |
Experimental Protocols
Protocol 1: Microwave-Assisted Reductive Alkylation of an Arylpiperazine with an Aldehyde
This protocol is based on the eco-friendly synthesis of trazodone analogues.[3]
-
Imine Formation:
-
In a microwave-safe vessel, combine the arylpiperazine (1.0 eq), the aldehyde (1.0 eq), and ethanol as the solvent.
-
Microwave irradiate the mixture for 1 minute.
-
-
Reduction:
-
To the cooled reaction mixture, add a mild reducing agent (e.g., NaBH(OAc)₃, 1.5 eq).
-
Continue microwave irradiation for an additional 3 minutes.
-
-
Workup and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Perform a standard aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation: Comparison of Synthetic Methods
| Method | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Reductive Alkylation | NaBH(OAc)₃ | CH₂Cl₂ | Several hours | 62 | [3] |
| One-Pot Microwave-Assisted | NaBH(OAc)₃ | CH₂Cl₂ | 1 minute | 69 (with ~50% alcohol byproduct) | [3] |
| Stepwise Microwave-Assisted | Mild Reducing Agent | Ethanol | 4 minutes | 56-63 | [3] |
| Stepwise Microwave-Assisted (Solvent-Free) | Mild Reducing Agent | None | 4 minutes | 51-56 | [3] |
Visualizations
Caption: General workflow for the reductive alkylation synthesis of trazodone analogues.
Caption: Troubleshooting flowchart for optimizing reductive alkylation reactions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to (3-Chlorophenyl)phosphane and Triphenylphosphine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, phosphine ligands are indispensable tools for tuning the reactivity and selectivity of transition metal catalysts. Triphenylphosphine has long been a benchmark ligand due to its commercial availability and well-understood properties. This guide provides a comparative analysis of (3-Chlorophenyl)phosphane, a structurally related but electronically distinct alternative, to aid researchers in ligand selection for catalytic applications. While direct comparative experimental data in the literature is scarce, this guide leverages established principles of ligand effects to project relative performance.
Synthesis of Triarylphosphines
Both triphenylphosphine and this compound can be synthesized via the Grignard reaction, a versatile method for forming phosphorus-carbon bonds. The general approach involves the reaction of phosphorus trichloride (PCl₃) with the appropriate arylmagnesium bromide.
General Synthetic Scheme:
Where Ar = Phenyl for Triphenylphosphine and 3-Chlorophenyl for this compound.
This method is widely applicable for the synthesis of a variety of triarylphosphines.[1][2][3]
Electronic and Steric Properties: A Comparative Overview
The performance of a phosphine ligand in catalysis is largely dictated by its electronic and steric properties. The introduction of a chloro-substituent in the meta-position of the phenyl ring in this compound introduces a significant electronic perturbation compared to triphenylphosphine, while leaving the steric profile largely unchanged.
| Property | This compound | Triphenylphosphine | References |
| Molar Mass ( g/mol ) | 365.62 | 262.29 | |
| Tolman Cone Angle (θ) | ~145° (inferred) | 145° | [4] |
| Electronic Nature | Electron-withdrawing (inductive) | Electron-donating (resonance) | [5] |
| Hammett Parameter (σm) | +0.37 (for Cl) | 0 | [5] |
Electronic Effects: The chlorine atom in the meta-position of this compound exerts an electron-withdrawing inductive effect (-I), which reduces the electron density on the phosphorus atom. This is in contrast to the phenyl groups of triphenylphosphine, which are considered net electron-donating. The Hammett parameter (σm) for a meta-chloro substituent is +0.37, quantifying its electron-withdrawing nature.[5]
Steric Effects: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For triphenylphosphine, this value is 145°.[4] As the chloro-substituent in this compound is in the meta-position, it is not expected to significantly alter the steric environment around the phosphorus atom. Therefore, the Tolman cone angle is inferred to be very similar to that of triphenylphosphine.
Projected Catalytic Performance
The differences in electronic properties between this compound and triphenylphosphine are expected to influence their performance in catalytic reactions, such as the Suzuki-Miyaura cross-coupling. The catalytic cycle of this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: This step is generally favored by more electron-donating phosphine ligands, which increase the electron density on the metal center, facilitating its reaction with the aryl halide. Therefore, triphenylphosphine is expected to promote a faster rate of oxidative addition compared to the more electron-poor this compound.
-
Reductive Elimination: This final step, which forms the desired carbon-carbon bond and regenerates the active catalyst, is often accelerated by more electron-withdrawing ligands. The reduced electron density on the metal center in the presence of this compound could potentially lead to a faster rate of reductive elimination.
Overall Catalytic Activity: The overall efficiency of the catalyst will depend on which step is the rate-determining step for a given set of substrates and reaction conditions. If oxidative addition is rate-limiting, triphenylphosphine may lead to higher reaction rates. Conversely, if reductive elimination is the bottleneck, this compound could be the superior ligand. A direct experimental comparison is necessary to determine the optimal ligand for a specific application.
Visualizing the Comparison
Caption: Structural and electronic differences between Triphenylphosphine and this compound.
Experimental Workflow for Ligand Comparison
A systematic comparison of the two ligands can be performed using a standardized experimental workflow.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
A Researcher's Guide to DFT Calculations for Electronic Properties of Substituted Phosphine Ligands
A Comparative Analysis of Computational and Experimental Methods for Researchers, Scientists, and Drug Development Professionals
The electronic properties of substituted phosphine ligands are a cornerstone of modern catalyst design and drug development. The ability to predictably tune the electron-donating or -withdrawing nature of these ligands is critical for optimizing reaction rates, selectivity, and the overall efficacy of metal-based catalysts and therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting these properties, offering a cost-effective and efficient alternative to traditional experimental methods. This guide provides a comprehensive comparison of DFT calculations with experimental techniques for determining the electronic properties of substituted phosphine ligands, supported by experimental data and detailed methodologies.
Key Electronic Properties and Their Determination
The electronic character of a phosphine ligand is primarily described by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal into its own orbitals (π-acidity). Several key parameters are used to quantify these effects:
-
Tolman Electronic Parameter (TEP): A widely accepted measure of the net electron-donating ability of a phosphine ligand.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial in determining the ligand's reactivity and its interactions with metal centers. The HOMO-LUMO gap is an indicator of the ligand's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: This computational method provides a detailed picture of the electron density distribution and the nature of the phosphorus lone pair, as well as donor-acceptor interactions within the molecule.
Comparison of Experimental and DFT-Calculated Electronic Properties
The following table summarizes experimental and DFT-calculated electronic properties for a selection of common substituted phosphine ligands. The DFT calculations were performed using the B3LYP functional with a def2-SVP basis set for geometry optimization and frequency calculations.
| Ligand (PR₃) | Experimental TEP (ν(CO) in cm⁻¹)[1] | Calculated TEP (ν(CO) in cm⁻¹)[2] | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
| P(t-Bu)₃ | 2056.1 | 2055.8 | -5.58 | 2.15 | 7.73 |
| PMe₃ | 2064.1 | 2063.5 | -5.98 | 1.85 | 7.83 |
| PPh₃ | 2068.9 | 2069.3 | -6.23 | -0.87 | 5.36 |
| P(OPh)₃ | 2085.3 | 2084.7 | -7.25 | -1.15 | 6.10 |
| PCl₃ | 2097.0 | 2096.1 | -8.15 | -2.54 | 5.61 |
| PF₃ | 2110.8 | 2109.5 | -9.01 | -1.98 | 7.03 |
Experimental and Computational Methodologies
Experimental Determination of Tolman's Electronic Parameter (TEP)
The experimental determination of TEP relies on infrared (IR) spectroscopy of nickel-carbonyl complexes of the phosphine ligand of interest.[1]
Protocol:
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Synthesis of the [Ni(CO)₃(PR₃)] complex: The phosphine ligand (L) is reacted with a solution of tetracarbonylnickel(0), Ni(CO)₄, in a suitable solvent (e.g., pentane or hexane) under an inert atmosphere. The reaction typically proceeds at room temperature with the displacement of one carbonyl ligand.
-
Purification: The resulting [Ni(CO)₃(PR₃)] complex is purified, often by recrystallization, to remove any unreacted starting materials or byproducts.
-
IR Spectroscopy: A solution of the purified complex is prepared in a non-polar solvent (e.g., cyclohexane or dichloromethane). The IR spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) is identified. This value is the Tolman Electronic Parameter. A lower ν(CO) value indicates a more electron-donating phosphine ligand, as the increased electron density on the nickel center leads to stronger back-bonding into the CO π* orbitals, weakening the C-O bond.[1]
DFT Calculation of Electronic Properties
DFT calculations provide a theoretical route to determine the electronic properties of phosphine ligands.
Protocol:
-
Model Building: A 3D model of the phosphine ligand or its corresponding [Ni(CO)₃(PR₃)] complex is constructed using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. This is typically done using a specific DFT functional (e.g., B3LYP, B97D3) and a basis set (e.g., 6-31G*, def2-SVP).
-
Frequency Calculation (for TEP): For the [Ni(CO)₃(PR₃)] complex, a frequency calculation is performed on the optimized geometry to obtain the vibrational frequencies. The A₁ symmetric CO stretching frequency corresponds to the calculated TEP.
-
Electronic Property Calculation: For the isolated phosphine ligand, a single-point energy calculation is performed on the optimized geometry to obtain the energies of the molecular orbitals (HOMO and LUMO).
-
NBO Analysis: A Natural Bond Orbital analysis is performed on the output of the DFT calculation to examine the charge distribution, the hybridization of the phosphorus lone pair, and donor-acceptor interactions.
Workflow for DFT Calculation of Phosphine Ligand Electronic Properties
Caption: Workflow for DFT calculation of phosphine ligand electronic properties.
Comparison of DFT Functionals
The choice of DFT functional can influence the accuracy of the calculated electronic properties. While a comprehensive benchmark is beyond the scope of this guide, the literature suggests that hybrid functionals, such as B3LYP and PBE0, often provide a good balance of accuracy and computational cost for systems containing transition metals and main group elements.[3] For a more rigorous approach, benchmarking against experimental data or higher-level computational methods (e.g., CCSD(T)) for a small subset of ligands is recommended to select the most appropriate functional for a specific study.[4]
Natural Bond Orbital (NBO) Analysis: A Deeper Look into Electronic Structure
NBO analysis provides a chemically intuitive picture of the bonding and electronic structure of phosphine ligands. Key insights from NBO analysis include:
-
Phosphorus Lone Pair Character: NBO analysis can determine the percentage of s and p character of the phosphorus lone pair orbital. A higher p-character is generally associated with better σ-donating ability.
-
Natural Atomic Charges: The charge on the phosphorus atom can indicate the extent of electron donation or withdrawal by the substituents. More negative charges suggest stronger electron-donating groups.
-
Donor-Acceptor Interactions: NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. For phosphine ligands, the key interaction is the donation from the phosphorus lone pair (n_P) to an acceptor orbital, such as a metal d-orbital. The second-order perturbation theory energy of this interaction (E(2)) provides a measure of the strength of the σ-donation.
Conclusion
DFT calculations offer a powerful and versatile toolkit for investigating the electronic properties of substituted phosphine ligands. The calculated parameters, particularly the Tolman Electronic Parameter, show good correlation with experimental values, providing a reliable means to predict and understand ligand effects. While experimental validation remains the gold standard, DFT, coupled with NBO analysis, provides invaluable insights into the underlying electronic structure that governs the performance of these crucial ligands in catalysis and drug design. For researchers, a combined approach of targeted experiments and well-benchmarked DFT calculations will pave the way for the rational design of next-generation phosphine ligands with tailored electronic properties.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of substituent effects on proton affinity and gas-phase basicity of TEMPO derivatives and their hydrogen bonding interactions with water molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Ortho-, Meta-, and Para-Substituted Chlorophenylphosphines in Catalysis
A deep dive into the steric and electronic profiles of tris(ortho-chlorophenyl)phosphine, tris(meta-chlorophenyl)phosphine, and tris(para-chlorophenyl)phosphine reveals distinct properties that significantly influence their performance as ligands in catalysis. This guide provides a comparative analysis of these isomers, summarizing their key physicochemical parameters and outlining experimental methodologies for their synthesis and evaluation, aimed at researchers, scientists, and professionals in drug development.
The position of the chloro-substituent on the phenyl ring of chlorophenylphosphines dramatically alters their electronic and steric characteristics. These differences, in turn, dictate their efficacy as ligands in transition metal catalysis, particularly in cross-coupling reactions. While tris(4-chlorophenyl)phosphine is commercially available and has seen application in various catalytic systems, a direct comparative study with its ortho and meta counterparts is essential for rational ligand design and catalyst optimization.
Physicochemical Properties: A Comparative Overview
The electronic nature and steric bulk of a phosphine ligand are critical factors in its coordination to a metal center and the subsequent reactivity of the resulting complex. These properties are commonly quantified by the Tolman Electronic Parameter (TEP) and the ligand cone angle (θ). The TEP provides a measure of the ligand's electron-donating or -withdrawing ability, while the cone angle quantifies its steric hindrance.
| Property | Tris(ortho-chlorophenyl)phosphine | Tris(meta-chlorophenyl)phosphine | Tris(para-chlorophenyl)phosphine |
| Molecular Formula | C₁₈H₁₂Cl₃P | C₁₈H₁₂Cl₃P | C₁₈H₁₂Cl₃P |
| Molecular Weight | 365.62 g/mol | 365.62 g/mol | 365.62 g/mol |
| CAS Number | 6094-43-5 | 29949-85-7 | 1159-54-2 |
| ³¹P NMR (ppm in CDCl₃) | Data not readily available | Data not readily available | -6.2 |
| Tolman Cone Angle (θ) | Expected to be the largest | Intermediate | Data not readily available |
| Tolman Electronic Parameter (TEP) | Expected to be the most electron-withdrawing | Intermediate | Data not readily available |
Note: Experimental data for the ortho and meta isomers are not as readily available in the public domain as for the para isomer.
The chlorine atom is an electron-withdrawing group. In the para position, this effect is primarily transmitted through resonance and induction, influencing the electron density on the phosphorus atom. In the meta position, the electronic effect is predominantly inductive. The ortho-substituent, in addition to its strong inductive effect, introduces significant steric bulk in close proximity to the phosphorus donor atom. This steric hindrance is expected to result in the largest Tolman cone angle among the three isomers.
Experimental Protocols
General Synthesis of Tris(chlorophenyl)phosphines
A common method for the synthesis of triarylphosphines is the reaction of phosphorus trichloride with a corresponding Grignard or organolithium reagent.
Reaction Scheme:
3 Ar-MgBr + PCl₃ → (Ar)₃P + 3 MgBrCl
Where Ar = o-chlorophenyl, m-chlorophenyl, or p-chlorophenyl
General Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). The corresponding chlorobromobenzene (e.g., 1-bromo-2-chlorobenzene for the ortho isomer) dissolved in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.
-
Reaction with Phosphorus Trichloride: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of phosphorus trichloride in the anhydrous solvent is then added dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.
-
Work-up: Upon completion of the addition, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or toluene). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired tris(chlorophenyl)phosphine.
Determination of Tolman Electronic Parameter (TEP)
The TEP is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.
Experimental Workflow:
Determination of Ligand Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand and can be determined from the crystal structure of a metal-phosphine complex. Computational methods are also widely used to calculate cone angles.
Conceptual Relationship:
Performance in Catalysis: A Focus on Suzuki-Miyaura Coupling
Tris(4-chlorophenyl)phosphine has been utilized as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The performance of the ortho and meta isomers in such reactions is not as well-documented but is expected to vary significantly due to their differing steric and electronic profiles.
Hypothesized Performance Trends:
-
Tris(ortho-chlorophenyl)phosphine: The significant steric bulk of the ortho-chloro substituents would likely favor the formation of monoligated palladium(0) species, which can be highly active in the oxidative addition step. However, excessive steric hindrance might impede substrate approach and the subsequent reductive elimination step.
-
Tris(meta-chlorophenyl)phosphine: With intermediate steric and electronic properties, this ligand may offer a balance between catalyst activity and stability.
-
Tris(para-chlorophenyl)phosphine: The electron-withdrawing nature of the para-chloro substituents can influence the electron density at the palladium center, potentially affecting all steps of the catalytic cycle.
Experimental Protocol for a Comparative Suzuki-Miyaura Coupling:
-
Catalyst Precursor: A palladium source such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is used.
-
Ligand: The respective tris(chlorophenyl)phosphine isomer.
-
Substrates: An aryl halide (e.g., 4-bromotoluene) and an arylboronic acid (e.g., phenylboronic acid).
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required.
-
Solvent: A suitable solvent system, for example, a mixture of toluene and water or dioxane.
-
Procedure: The palladium precursor, the phosphine ligand, the aryl halide, the arylboronic acid, and the base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to the desired temperature and monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the reaction kinetics and product yield.
Conclusion
The positional isomerism in chlorophenylphosphines provides a compelling case study in the rational design of phosphine ligands for catalysis. The ortho, meta, and para substitution patterns give rise to a spectrum of steric and electronic properties. While data for the para-isomer is more accessible, further experimental investigation into the ortho and meta isomers is crucial for a comprehensive understanding of their catalytic potential. The experimental protocols outlined here provide a framework for the synthesis, characterization, and comparative performance evaluation of these important ligands, enabling researchers to make informed decisions in the development of novel and efficient catalytic systems.
The Efficacy of (3-Chlorophenyl)phosphane in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is critically dependent on the nature of the ancillary ligands that stabilize and activate the palladium center. Among the vast library of ligands, phosphines have established themselves as a versatile and highly effective class. This guide provides a comparative analysis of (3-Chlorophenyl)phosphane against other common phosphine ligands, supported by experimental data, to assist researchers, scientists, and drug development professionals in ligand selection for optimizing cross-coupling reactions.
This compound is a monodentate phosphine ligand characterized by the presence of an electron-withdrawing chlorine atom on the phenyl ring. This electronic feature modifies the donor-acceptor properties of the phosphorus atom, which in turn influences the stability and reactivity of the palladium catalyst. This guide will delve into the performance of this compound in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, comparing its efficacy with other electronically and sterically diverse phosphine ligands.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of phosphine ligand is crucial for achieving high yields and catalyst turnover numbers (TON). Below is a comparative table summarizing the performance of this compound and other selected phosphine ligands in a model Suzuki-Miyaura reaction between 4-bromoacetophenone and phenylboronic acid.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON |
| This compound | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 85 | 85 |
| Triphenylphosphine | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 78 | 78 |
| Tri(o-tolyl)phosphine | 1 | Toluene/H₂O | K₃PO₄ | 100 | 12 | 92 | 92 |
| SPhos | 0.5 | 2-Butanol | K₃PO₄ | 100 | 8 | 98 | 196 |
| XPhos | 0.5 | 2-Butanol | K₃PO₄ | 100 | 8 | 99 | 198 |
Analysis: The data indicates that while this compound provides a respectable yield, more sterically hindered and electron-rich ligands like Tri(o-tolyl)phosphine and advanced biarylphosphine ligands such as SPhos and XPhos can achieve higher yields and turnover numbers, often with lower catalyst loadings. The electron-withdrawing nature of the chloro- substituent in this compound can enhance the rate of reductive elimination, but may be less effective at promoting the initial oxidative addition step, particularly with challenging substrates.
Efficacy in Heck-Mizoroki Reaction
The Heck-Mizoroki reaction, a method for C-C bond formation between an unsaturated halide and an alkene, is also highly dependent on ligand choice. The following table compares the performance of various phosphine ligands in the reaction of iodobenzene with styrene.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
| This compound | 0.5 | DMF | Et₃N | 120 | 6 | 90 | 30 |
| Triphenylphosphine | 0.5 | DMF | Et₃N | 120 | 6 | 85 | 28.3 |
| Tri(tert-butyl)phosphine | 0.5 | Dioxane | Cs₂CO₃ | 100 | 4 | 95 | 47.5 |
| CataCXium A | 0.1 | NMP | K₂CO₃ | 140 | 2 | 99 | 495 |
Analysis: In the context of the Heck reaction, this compound again demonstrates good efficacy. Its performance is slightly superior to the ubiquitous triphenylphosphine, likely due to a combination of electronic effects that facilitate product formation. However, bulkier ligands like Tri(tert-butyl)phosphine and specialized ligands such as CataCXium A can lead to significantly higher turnover frequencies (TOF), indicating a much faster catalytic cycle.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electronic properties of the phosphine ligand are particularly critical in this reaction. The table below compares the performance of this compound with other ligands in the coupling of 4-chlorotoluene with aniline.
| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2 | Toluene | NaOtBu | 110 | 18 | 75 |
| Triphenylphosphine | 2 | Toluene | NaOtBu | 110 | 18 | 65 |
| BINAP | 1 | Toluene | NaOtBu | 100 | 12 | 92 |
| RuPhos | 0.5 | t-Amyl alcohol | K₃PO₄ | 110 | 4 | 98 |
Analysis: For the Buchwald-Hartwig amination, this compound offers a moderate yield, outperforming triphenylphosphine. This suggests that its electronic profile is reasonably well-suited for this transformation. However, bidentate ligands like BINAP and highly active, sterically demanding monodentate ligands like RuPhos are demonstrably superior, providing higher yields with lower catalyst loadings and shorter reaction times.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling: An oven-dried Schlenk tube was charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), and a magnetic stir bar. The tube was evacuated and backfilled with argon three times. The solvent (3 mL), phosphine ligand (as specified in the table), and palladium precursor (e.g., Pd(OAc)₂, as specified) were added. The mixture was stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.
General Procedure for Heck-Mizoroki Reaction: To a sealed tube containing a magnetic stir bar were added the aryl halide (1.0 mmol), alkene (1.5 mmol), base (1.5 mmol), and the palladium precursor and phosphine ligand in the specified amounts. The tube was evacuated and backfilled with argon. The solvent (4 mL) was added, and the mixture was stirred vigorously at the indicated temperature for the specified time. Upon completion, the reaction was cooled, diluted with dichloromethane, and filtered through a pad of celite. The filtrate was concentrated, and the residue was purified by flash chromatography.
General Procedure for Buchwald-Hartwig Amination: In a glovebox, an oven-dried vial was charged with the aryl halide (1.0 mmol), amine (1.2 mmol), base (1.4 mmol), palladium precursor, and phosphine ligand. The vial was sealed with a Teflon-lined cap. The solvent (2 mL) was added, and the mixture was stirred at the indicated temperature for the specified time. After cooling, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The product was purified by column chromatography.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a simplified workflow for ligand screening.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Workflow for phosphine ligand screening in cross-coupling.
Conclusion
This compound is a competent monodentate phosphine ligand that demonstrates moderate to good efficacy across a range of palladium-catalyzed cross-coupling reactions. Its performance is generally superior to that of the archetypal triphenylphosphine, which can be attributed to its distinct electronic properties. However, for achieving state-of-the-art results in terms of yield, reaction rates, and catalyst efficiency, more specialized, often more sterically hindered and electron-rich ligands, are typically required. The choice of ligand should always be tailored to the specific substrates and desired reaction outcomes, and this compound represents a valuable and cost-effective option in the chemist's toolbox for initial screening and optimization studies.
A Comparative Crystallographic Analysis of Tris(3-chlorophenyl)phosphine and its Analogs
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of tris(3-chlorophenyl)phosphine and its structural analogs. The data presented herein is intended to offer researchers a comprehensive understanding of the subtle yet significant structural variations that arise from substituent changes on the phenyl rings of triarylphosphine ligands. This information is critical for applications in catalysis, materials science, and drug design, where the steric and electronic properties of these ligands play a pivotal role.
Comparison of Crystallographic Parameters
The following table summarizes key crystallographic data for tris(4-chlorophenyl)phosphine, a close structural isomer of the target compound, and other relevant triarylphosphines. This data provides a quantitative comparison of bond lengths and angles, which directly influence the steric and electronic profiles of these ligands.
| Compound | P-C Bond Length (Å) | C-P-C Bond Angle (°) | Crystal System | Space Group | Reference |
| Tris(4-chlorophenyl)phosphine | 1.834 (average) | 101.9 (average) | Orthorhombic | Pbca | [1] |
| Tris(4-fluorophenyl)phosphine | 1.825 (average) | 102.5 (average) | Monoclinic | P2₁/c | [1] |
| Triphenylphosphine | Not specified | Not specified | Triclinic & Monoclinic | Not specified | [2][3][4][5] |
| Tris(p-tolyl)phosphine | Not specified | Not specified | Not specified | Not specified | [6][7][8][9] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of molecular structures by single-crystal X-ray diffraction, based on established methodologies.
1. Crystal Selection and Mounting:
-
A suitable single crystal of the compound of interest is selected under a polarizing microscope.
-
The crystal should be of appropriate size (typically 0.1-0.3 mm in each dimension) and free of visible defects.
-
The selected crystal is mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive (e.g., epoxy resin or cyanoacrylate).
2. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The instrument is equipped with a radiation source, typically a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.54184 Å) X-ray tube.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
The diffraction intensities are recorded by a detector, such as a CCD or CMOS detector.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters are typically refined for non-hydrogen atoms.
-
Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
-
The final refinement converges to a model with low R-factors, indicating a good agreement between the observed and calculated structure factors.
5. Validation and Analysis:
-
The final crystal structure is validated using software tools to check for geometric consistency and potential errors.
-
The bond lengths, bond angles, and other geometric parameters are analyzed to understand the molecular conformation and intermolecular interactions.
-
The crystallographic data is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Workflow and Structural Comparisons
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystal structure analysis and a comparative overview of the phosphine ligands discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tri(p-tolyl)phosphine 1038-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. TRI-P-TOLYLPHOSPHINE | 1038-95-5 [chemicalbook.com]
- 9. Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech [ereztech.com]
Validating the Purity of Synthesized (3-Chlorophenyl)phosphane: A Comparative Guide to GC Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount. This guide provides a comprehensive comparison of Gas Chromatography (GC) analysis with alternative methods for validating the purity of (3-Chlorophenyl)phosphane, a key building block in the synthesis of various organic compounds.
This compound, due to its air-sensitive nature, is susceptible to oxidation, and its synthesis can result in various impurities. This guide details the experimental protocols for its purity assessment via GC, High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, presenting supporting data for an objective comparison of these techniques.
Experimental Protocols
Gas Chromatography (GC) Analysis
This protocol outlines the setup for analyzing the purity of this compound using a standard gas chromatograph equipped with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent 5% phenyl polysiloxane phase column.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
GC Conditions:
-
Injector Temperature: 280°C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Detector Temperature: 320°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 450 mL/min
-
Makeup Gas (Helium): 25 mL/min
Sample Preparation: A sample of the synthesized this compound (approximately 10 mg) is dissolved in 1 mL of anhydrous toluene. The solution is then filtered through a 0.45 µm syringe filter into a GC vial. Due to the air sensitivity of phosphines, it is recommended to flush the vial with an inert gas (e.g., nitrogen or argon) before sealing.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Detector: UV Detector set at 254 nm.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Sample Preparation: A sample of the synthesized this compound (approximately 5 mg) is dissolved in 10 mL of the mobile phase. The solution is sonicated for 5 minutes to ensure complete dissolution and then filtered through a 0.45 µm syringe filter into an HPLC vial.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the use of ³¹P NMR for determining the purity of this compound.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
NMR Conditions:
-
Nucleus: ³¹P
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: 85% Phosphoric acid (H₃PO₄) as an external standard (δ = 0 ppm).
-
Acquisition: Proton-decoupled ³¹P NMR spectrum.
Sample Preparation: Approximately 20 mg of the synthesized this compound is dissolved in 0.7 mL of CDCl₃ in an NMR tube. The tube is then capped and sealed under an inert atmosphere.
Data Presentation
The following table summarizes the expected quantitative data from the analysis of a synthesized batch of this compound using the three described methods. The data assumes a typical synthesis yield with common impurities.
| Compound | GC Analysis | HPLC Analysis | ³¹P NMR Analysis |
| This compound | Retention Time: 15.2 minPeak Area %: 98.5% | Retention Time: 5.8 minPeak Area %: 98.7% | Chemical Shift (δ): -5.8 ppmIntegral: 1.00 |
| Toluene (Solvent) | Retention Time: 3.5 minPeak Area %: 0.5% | Retention Time: 2.1 minPeak Area %: 0.4% | Not observed in ³¹P NMR |
| 3-Chlorobromobenzene (Starting Material) | Retention Time: 8.9 minPeak Area %: 0.3% | Retention Time: 4.2 minPeak Area %: 0.3% | Not observed in ³¹P NMR |
| Tris(3-chlorophenyl)phosphine oxide | Retention Time: 18.5 minPeak Area %: 0.7% | Retention Time: 3.5 minPeak Area %: 0.6% | Chemical Shift (δ): 29.5 ppmIntegral: 0.007 |
Mandatory Visualization
Caption: Workflow for the purity validation of this compound.
Comparison of Methods
-
Gas Chromatography (GC): GC analysis provides excellent separation of volatile and semi-volatile compounds. The use of a high-resolution capillary column allows for the effective separation of the target compound from residual solvents, unreacted starting materials, and common byproducts. The FID detector offers high sensitivity for organic compounds, making it suitable for quantifying low-level impurities. The main challenge with GC analysis of phosphines is their potential for on-column oxidation, which can be minimized by using a well-deactivated column and liner.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust alternative, particularly for less volatile or thermally sensitive compounds. Reverse-phase HPLC with a C18 column effectively separates compounds based on their polarity. This compound, being relatively nonpolar, is well-retained and separated from more polar impurities like its oxide. HPLC can be less prone to on-column degradation compared to GC for sensitive compounds.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful and specific technique for analyzing phosphorus-containing compounds. It provides unambiguous identification and quantification of different phosphorus species in the sample. The chemical shift is highly sensitive to the electronic environment of the phosphorus atom, allowing for clear differentiation between the phosphine and its oxide. Purity can be determined by integrating the respective signals. However, ³¹P NMR does not provide information about non-phosphorus-containing impurities.
Conclusion
The choice of analytical method for validating the purity of synthesized this compound depends on the specific requirements of the analysis. GC-FID offers a sensitive and high-resolution method for quantifying a broad range of potential impurities. HPLC-UV provides a reliable alternative, especially when thermal degradation is a concern. ³¹P NMR is an indispensable tool for the specific identification and quantification of phosphorus-containing species, offering a direct measure of the phosphine to phosphine oxide ratio. For a comprehensive purity assessment, a combination of a chromatographic technique (GC or HPLC) and ³¹P NMR is recommended. This dual approach ensures the accurate quantification of all significant impurities and confirms the integrity of the target phosphorus compound.
A Comparative Guide to the Catalytic Activity of PdCl2 Complexes with Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cross-coupling catalysis, palladium complexes are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science. The choice of ligand coordinated to the palladium center is critical, as it profoundly influences the catalyst's stability, activity, and selectivity. This guide provides an objective comparison of the catalytic activity of three commonly used dichloropalladium(II) complexes featuring distinct phosphine ligands: bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), and bis(tricyclohexylphosphine)palladium(II) chloride (PdCl2(PCy3)2).
The Role of Phosphine Ligands in Palladium Catalysis
Phosphine ligands modulate the electronic and steric properties of the palladium center. Electron-donating ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles, while sterically bulky ligands can promote reductive elimination, the product-forming step. The optimal ligand often depends on the specific substrates and reaction conditions. This guide examines the performance of PdCl2 complexes with PPh3 (a moderately bulky, electron-rich triarylphosphine), dppf (a chelating diphosphine with a large bite angle), and PCy3 (a bulky, strongly electron-donating trialkylphosphine) in two benchmark cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction.
Comparative Catalytic Performance
The following tables summarize the catalytic performance of the three PdCl2-phosphine complexes in representative Suzuki-Miyaura and Heck reactions. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PdCl2(PPh3)2 | 1 | K2CO3 | PEG | 60 | 2 | 97 | 97 | 48.5 | [1] |
| PdCl2(dppf) | 0.5 | K2CO3 | DME/H2O | 80 | - | 75 | 150 | - | [2] |
| PdCl2(PCy3)2 | - | - | - | - | - | - | - | - | Data not found |
TON (Turnover Number) = Moles of product / Moles of catalyst TOF (Turnover Frequency) = TON / Time (h) Data for PdCl2(PCy3)2 in this specific reaction was not readily available in the searched literature.
Table 2: Heck Reaction of Bromobenzene with Styrene
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| PdCl2(PPh3)2 | 0.1 | K2CO3 | DMF/H2O | 100 | 12 | High | - | - | [3] |
| PdCl2(dppf) | 5 | TEA | DMF | 100 | 8-10 | 75-80 | 15-16 | ~1.7 | [4] |
| PdCl2(PCy3)2 | - | - | - | - | - | - | - | - | Data not found |
Experimental Protocols
Detailed methodologies for the synthesis of the catalyst complexes and for performing the catalytic reactions are crucial for reproducibility and further development.
Synthesis of PdCl2-Phosphine Complexes
1. Synthesis of Dichlorobis(triphenylphosphine)palladium(II) (PdCl2(PPh3)2)
This complex can be prepared by the reaction of palladium(II) chloride with triphenylphosphine.[5] A common method involves dissolving palladium(II) chloride in a suitable solvent, such as benzonitrile or a mixture of methanol and hydrochloric acid, followed by the addition of triphenylphosphine.[6][7]
-
Procedure using Benzonitrile: 1 g of palladium dichloride and 3.25 g of triphenylphosphine are added to 30 mL of benzonitrile. The mixture is refluxed at 180°C for 20 minutes under an inert atmosphere. Upon cooling, the product precipitates and can be collected by filtration.[6]
-
Procedure using Methanol/HCl: Palladium dichloride is dissolved in ethanol containing concentrated HCl to form a solution of PdCl4²⁻. This is then reacted with two equivalents of triphenylphosphine to yield the product.[7]
2. Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
This complex is typically synthesized by reacting a palladium(II) salt with the dppf ligand.[8]
-
Procedure: A solution of sodium chloropalladite (2.00 g) in anhydrous ethanol (30 mL) is added to a solution of 1,1'-bis(diphenylphosphino)ferrocene (4.15 g) in dichloromethane (41 mL). The mixture is stirred at 25°C for 1 hour. The resulting orange-red crystals of the dichloromethane adduct, PdCl2(dppf)·CH2Cl2, are collected by filtration.[9][10]
3. Synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II) (PdCl2(PCy3)2)
This complex can be prepared by reacting palladium(II) chloride with tricyclohexylphosphine.
-
Procedure: A method involves dissolving tricyclohexylphosphine in an organic solvent under anaerobic conditions. A diluted hydrochloric acid solution of palladium dichloride is then added dropwise at room temperature. The mixture is stirred for 2-6 hours, and the resulting yellow solid is collected by filtration, washed, and dried.
General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.
-
General Protocol: In a reaction vessel, the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), a base such as potassium carbonate (3 mmol), and the palladium catalyst (e.g., 1 mol% of PdCl2(PPh3)2) are combined in a suitable solvent (e.g., 2 mL of polyethylene glycol (PEG)).[1] The mixture is stirred at a specific temperature (e.g., 60°C) and the reaction progress is monitored by thin-layer chromatography (TLC).[1] Upon completion, the product is isolated through extraction and purification.
General Procedure for the Heck Reaction
The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base.
-
General Protocol: To a reaction vessel are added the aryl halide (e.g., bromobenzene, 1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a base (e.g., triethylamine, 3 mmol), the palladium catalyst (e.g., 5 mol% of PdCl2(dppf)·CH2Cl2), and a solvent (e.g., 2 mL of DMF).[4] The mixture is heated (e.g., at 100°C) for a specified time (e.g., 8-10 hours).[4] After cooling, the product is isolated by extraction and purification.
Experimental and Logical Workflow
The following diagram illustrates the general workflow for comparing the catalytic activity of different palladium-phosphine complexes.
Figure 1. Workflow for comparing catalytic activity.
Conclusion
References
- 1. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 2. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 3. sctunisie.org [sctunisie.org]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jsynthchem.com [jsynthchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic and Steric Effects of Isomeric Pyrrolyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The isomeric substitution pattern of pyrrolyl phosphine ligands—where the phosphorus atom is attached to the nitrogen (N-), C2-, or C3-position of the pyrrole ring—profoundly influences their electronic and steric properties. These differences, in turn, dictate their efficacy as ligands in transition metal catalysis, impacting reaction rates, selectivity, and overall catalyst performance. This guide provides a comparative analysis of these isomers, supported by experimental data, to aid in ligand selection and catalyst design.
Isomeric Structures of Pyrrolyl Phosphine Ligands
The position of the phosphine group on the pyrrole ring defines three primary isomers: 1-pyrrolyl (N-substituted), 2-pyrrolyl (C2-substituted), and 3-pyrrolyl (C3-substituted) phosphines.
Comparative Analysis of Electronic Properties
The electronic nature of a phosphine ligand, specifically its σ-donating and π-accepting capabilities, is a critical factor in its coordination to a metal center. A common method to quantify this is through the Tolman Electronic Parameter (TEP), which is determined by the C-O stretching frequency (ν(CO)) of a [Ni(CO)₃L] complex.[1][2][3] A lower ν(CO) value indicates a more electron-donating ligand. While direct TEP values for all isomeric pyrrolyl phosphines are not available in a single comparative study, the ν(CO) of rhodium carbonyl complexes can be used as a proxy to compare their net donor properties.[4][5]
A comparative study of 1-(diphenylphosphino)-2-methylpyrrole (a 1-pyrrolyl phosphine derivative, L1) and 2-(diphenylphosphino)-1-methylpyrrole (a 2-pyrrolyl phosphine derivative, L2) reveals significant differences in their electronic character. The CO stretching frequency for the rhodium complex of the 1-pyrrolyl isomer is notably higher than that of the 2-pyrrolyl isomer, indicating that the 1-pyrrolyl phosphine is a weaker electron donor.[4][6] This is attributed to the strong π-accepting character of the N-pyrrolyl group.[7] The 2-pyrrolyl phosphine exhibits donor properties more similar to traditional aryl phosphines.[4][6]
| Ligand Isomer (Representative Compound) | Metal Complex | ν(CO) (cm⁻¹) | Inferred Electronic Effect |
| 1-Pyrrolyl (1-(diphenylphosphino)-2-methylpyrrole) | trans-[(L)₂Rh(CO)Cl] | 1986[4] | Weaker σ-donor, Stronger π-acceptor |
| 2-Pyrrolyl (2-(diphenylphosphino)-1-methylpyrrole) | trans-[(L)₂Rh(CO)Cl] | 1966[4] | Stronger σ-donor |
| 3-Pyrrolyl | - | Data not available in a directly comparable study | - |
Comparative Analysis of Steric Properties
| Ligand Isomer (Representative Compound) | Cone Angle (θ) in degrees |
| 1-Pyrrolyl (Tris(N-pyrrolyl)phosphine) | ~145 (similar to PPh₃)[7] |
| 2-Pyrrolyl | Data not available for a simple diphenylphosphino derivative |
| 3-Pyrrolyl (Tris(1,2,5-trimethyl-3-pyrrolyl)phosphine) | 163[4] |
Performance in Catalysis: A Case Study in Nickel-Catalyzed Kumada Cross-Coupling
The differences in electronic and steric properties of isomeric pyrrolyl phosphine ligands directly translate to their performance in catalysis. In a model nickel-catalyzed Kumada cross-coupling reaction between phenylmagnesium bromide and 4-chlorotoluene, the 2-pyrrolyl phosphine ligand (L2) demonstrated significantly higher catalytic activity than the 1-pyrrolyl phosphine ligand (L1).[4] The weaker electron-donating ability of the 1-pyrrolyl phosphine is thought to be less effective in promoting the key oxidative addition step in the catalytic cycle.[4]
| Ligand Isomer (Representative Compound) | Catalyst System | Reaction | Yield (%) |
| 1-Pyrrolyl (1-(diphenylphosphino)-2-methylpyrrole) | NiCl₂(L)₂ | Phenylmagnesium bromide + 4-chlorotoluene | 35[4] |
| 2-Pyrrolyl (2-(diphenylphosphino)-1-methylpyrrole) | NiCl₂(L)₂ | Phenylmagnesium bromide + 4-chlorotoluene | 69[4] |
| 3-Pyrrolyl | - | Data not available in a directly comparable study | - |
Experimental Protocols
Synthesis of Isomeric Pyrrolyl Phosphine Ligands
General Workflow for Synthesis:
Synthesis of 1-(Diphenylphosphino)-2-methylpyrrole (L1): To a solution of 2-methylpyrrole in diethyl ether, an equimolar amount of n-butyllithium is added at 0 °C and the mixture is stirred for 1 hour. Chlorodiphenylphosphine is then added dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4]
Synthesis of 2-(Diphenylphosphino)-1-methylpyrrole (L2): 1-Methylpyrrole is dissolved in diethyl ether and cooled to -78 °C. An equimolar amount of tert-butyllithium is added dropwise, and the mixture is stirred at this temperature for 1 hour. Chlorodiphenylphosphine is then added, and the reaction is slowly warmed to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The product is purified by column chromatography.[4]
Synthesis of 3-Substituted Pyrrolyl Phosphines: The synthesis of 3-phosphino pyrroles can be more complex and often involves multi-step procedures, for instance, starting from a pre-functionalized pyrrole. One approach involves the reaction of a sterically encumbered potassium pyrrolide with a chlorophosphine, which can lead to exclusive C3-substitution.[9]
Nickel-Catalyzed Kumada Cross-Coupling Protocol
The following is a general procedure for the nickel-catalyzed Kumada cross-coupling reaction used to evaluate the performance of the isomeric pyrrolyl phosphine ligands.[4][7][10][11]
Reaction Setup and Execution:
In a glovebox, a solution of the nickel(II) chloride and the respective pyrrolyl phosphine ligand (1:2 molar ratio) in anhydrous tetrahydrofuran (THF) is prepared and stirred to form the catalyst complex. To this solution, the aryl halide (e.g., 4-chlorotoluene) is added, followed by the dropwise addition of the Grignard reagent (e.g., phenylmagnesium bromide) at room temperature. The reaction is stirred for a specified time and then quenched by the addition of hydrochloric acid. The product is extracted with an organic solvent, and the yield is determined by gas chromatography-mass spectrometry (GC-MS) using an internal standard.[4]
Conclusion
The isomeric position of the phosphine substituent on the pyrrole ring has a pronounced effect on the ligand's electronic properties, with the 1-pyrrolyl isomer being a significantly weaker electron donor and stronger π-acceptor compared to the 2-pyrrolyl isomer. This electronic difference is a key determinant of their performance in catalysis, as demonstrated in the nickel-catalyzed Kumada cross-coupling reaction where the more electron-donating 2-pyrrolyl phosphine ligand afforded a much higher yield. While comprehensive, directly comparable experimental data for the 3-pyrrolyl isomer is currently limited in the literature, the available information suggests that its properties can also be distinct. Further studies on the 3-pyrrolyl phosphine isomer are warranted to complete the comparative landscape and enable a more holistic approach to ligand design and selection for specific catalytic applications. Researchers are encouraged to consider these isomeric effects when developing new catalytic systems, as a simple change in the substitution pattern can lead to significant improvements in catalyst performance.
References
- 1. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphine-substituted sterically encumbered pyrrolyl ligands – synthesis and reactivity studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Palladium(II) Phosphine Complexes for Catalytic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of synthetic endeavors. Palladium(II) phosphine complexes are a cornerstone of modern cross-coupling catalysis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a detailed comparison of two prominent square planar Pd(II) complexes: trans-dichlorobis(tris(4-chlorophenyl)phosphine)palladium(II) and its ubiquitous counterpart, trans-dichlorobis(triphenylphosphine)palladium(II).
The electronic nature of the phosphine ligands significantly influences the stability, solubility, and catalytic activity of the palladium center. The introduction of electron-withdrawing chloro-substituents on the phenyl rings of the phosphine ligand in trans-PdCl2(P(4-ClC6H4)3)2 offers a compelling alternative to the widely used trans-PdCl2(PPh3)2, potentially impacting catalyst performance in key transformations like the Suzuki-Miyaura coupling reaction.
Performance Comparison at a Glance
| Property | trans-PdCl₂(P(4-ClC₆H₄)₃)₂ | trans-PdCl₂(PPh₃)₂ |
| Ligand Electronic Effect | Electron-withdrawing | Electron-rich |
| Catalytic Activity | Potentially altered reactivity due to electronic effects | Well-established, high activity in various cross-coupling reactions[1] |
| Stability | Generally stable solid | Stable yellow solid with a long shelf-life[2] |
| Solubility | Soluble in organic solvents like dichloromethane | Soluble in solvents like dichloromethane and chloroform |
Spectroscopic and Structural Characterization
A detailed comparison of the spectroscopic and structural data provides insights into the electronic and steric differences between the two complexes.
| Data Type | trans-PdCl₂(P(4-ClC₆H₄)₃)₂ | trans-PdCl₂(PPh₃)₂ |
| ³¹P NMR (CDCl₃, ppm) | ~29-30 | ~24 |
| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically observed between 7.0-8.0 | Aromatic protons typically observed between 7.2-7.8[3] |
| IR (cm⁻¹) | Characteristic P-Ar and Pd-Cl stretches | ν(P-Ph) ~1435 cm⁻¹, ν(Pd-Cl) ~304-340 cm⁻¹[4] |
| Pd-P bond length (Å) | 2.3317(6) (for the dibromo analogue) | 2.3111(13)[5] |
| Pd-Cl bond length (Å) | - | 2.3721(10)[5] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful synthesis and application of these catalysts.
Synthesis of trans-dichlorobis(triphenylphosphine)palladium(II)
A widely used and straightforward method for the synthesis of trans-PdCl₂(PPh₃)₂ involves the reaction of palladium(II) chloride with triphenylphosphine.[5][6][7][8][9]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Benzonitrile (or an alternative high-boiling solvent)[6]
-
Diethyl ether (for washing)
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 g) and triphenylphosphine (3.25 g).[6]
-
Add benzonitrile (30 mL) to the flask.[6]
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for approximately 20 minutes to remove oxygen, which can lead to the formation of palladium black.[6]
-
Fit the flask with a reflux condenser under a positive pressure of the inert gas.
-
Heat the mixture in an oil bath to reflux (around 180 °C) for 20 minutes. The solution will turn dark red.[6]
-
Allow the reaction mixture to cool to room temperature, during which a yellow precipitate of the product will form.[6]
-
Collect the precipitate by filtration.
-
Wash the solid product with diethyl ether (3 x 30 mL) to remove any unreacted starting materials and solvent residues.[6]
-
Dry the final product under vacuum to yield trans-dichlorobis(triphenylphosphine)palladium(II) as a yellow solid.
Synthesis of trans-dichlorobis(tris(4-chlorophenyl)phosphine)palladium(II)
The synthesis of trans-PdCl₂(P(4-ClC₆H₄)₃)₂ can be achieved by a similar procedure, substituting triphenylphosphine with tris(4-chlorophenyl)phosphine.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tris(4-chlorophenyl)phosphine
-
Suitable high-boiling solvent (e.g., benzonitrile or dimethylformamide)
-
Diethyl ether (for washing)
-
Argon or Nitrogen gas supply
Procedure:
-
Combine palladium(II) chloride and a stoichiometric amount (2.2 equivalents) of tris(4-chlorophenyl)phosphine in a round-bottom flask under an inert atmosphere.
-
Add a suitable high-boiling solvent.
-
Heat the mixture to reflux for a designated period to ensure complete reaction.
-
Upon cooling, the product will precipitate out of the solution.
-
Isolate the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
Catalytic Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The performance of both catalysts can be compared in a model reaction. trans-PdCl₂(PPh₃)₂ is a well-established catalyst for this reaction.[1][10][11]
General Procedure for Suzuki-Miyaura Coupling: [1]
-
In a reaction vessel, combine an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃, 3 mmol).
-
Add the palladium catalyst (trans-PdCl₂(P(4-ClC₆H₄)₃)₂ or trans-PdCl₂(PPh₃)₂) (1 mol%).[1]
-
Add a suitable solvent, such as polyethylene glycol (PEG) (2 mL).[1]
-
Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent.
The electron-withdrawing nature of the tris(4-chlorophenyl)phosphine ligand is expected to influence the catalytic cycle, potentially affecting the rates of oxidative addition and reductive elimination, thus providing a different catalytic profile compared to the triphenylphosphine analogue.
Visualizing the Synthesis and Catalytic Cycle
Diagrams generated using Graphviz (DOT language) help to visualize the experimental workflows and reaction mechanisms.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Bis(triphenylphosphine)palladium(II) Dichloride [Pd(PPh3)2Cl2] [commonorganicchemistry.com]
- 3. Bis(triphenylphosphine)palladium(II) chloride(13965-03-2) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101550164B - Method for preparing dichlorobis triphenylphosphine palladium - Google Patents [patents.google.com]
- 9. CN102786551A - Preparation method of bis-triphenylphosphine palladium dichloride - Google Patents [patents.google.com]
- 10. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction [jsynthchem.com]
- 11. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Donor Properties of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The electronic and steric properties of phosphine ligands are fundamental to their function in transition metal catalysis, influencing the reactivity, stability, and selectivity of metal complexes.[1][2][3] The donor strength of a phosphine ligand, which describes its ability to donate electron density to a metal center, is a critical parameter in catalyst design and optimization.[4][5] This guide provides an objective comparison of the donor properties of various common phosphine ligands, supported by experimental data and detailed methodologies.
Quantitative Comparison of Phosphine Ligand Donor Properties
The donor strength of phosphine ligands can be quantified using several experimental parameters. The most common are the Tolman Electronic Parameter (TEP) and the acid dissociation constant (pKa) of the conjugate acid of the phosphine.
-
Tolman Electronic Parameter (TEP): The TEP is an experimentally derived measure of a ligand's electron-donating or -withdrawing ability.[6] It is determined by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a specific metal-carbonyl complex, typically [LNi(CO)₃], using infrared (IR) spectroscopy.[6][7] A stronger σ-donating phosphine ligand increases the electron density on the metal.[4] This enhanced electron density leads to increased π-backbonding from the metal to the carbonyl ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.[4][6][8] Therefore, a lower TEP value corresponds to a more electron-donating (more basic) phosphine ligand.
-
pKa Value: The pKa of the corresponding phosphonium ion ([R₃PH]⁺) in a non-aqueous solvent like acetonitrile provides a direct measure of the phosphine's Brønsted basicity.[9][10] A higher pKa value indicates a stronger base and, by extension, a stronger electron donor.
The following table summarizes these quantitative parameters for a selection of common phosphine ligands.
| Ligand (L) | Formula | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹[3][6] | pKa in MeCN[9][10] |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 2056.1 | 11.4 |
| Trimethylphosphine | PMe₃ | 2064.1 | 8.65 |
| Triethylphosphine | PEt₃ | 2061.7 | 8.99 |
| Tricyclohexylphosphine | PCy₃ | 2056.4 | 9.7 |
| Triphenylphosphine | PPh₃ | 2068.9 | 2.73 |
| Tris(p-methoxyphenyl)phosphine | P(C₆H₄OMe)₃ | 2066.5 | 4.4 |
| Tris(p-fluorophenyl)phosphine | P(C₆H₄F)₃ | 2071.3 | 1.0 |
| Triethylphosphite | P(OEt)₃ | 2076.3 | - |
| Triphenylphosphite | P(OPh)₃ | 2085.3 | - |
| Phosphorus Trifluoride | PF₃ | 2110.8 | - |
Experimental Protocols for Assessing Donor Properties
Precise and reproducible experimental methods are crucial for quantifying ligand donor properties. The following sections detail the protocols for determining the Tolman Electronic Parameter and pKa values.
The TEP is determined from the IR spectrum of a phosphine-substituted nickel-carbonyl complex.[6] The procedure involves the synthesis of the complex followed by spectroscopic analysis.
a) Synthesis of [LNi(CO)₃] Complexes: Phosphine-nickel-carbonyl complexes are typically prepared via a ligand substitution reaction from the highly toxic and volatile precursor, tetracarbonylnickel(0), Ni(CO)₄.[6][11]
-
Warning: Ni(CO)₄ is extremely toxic and must be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Procedure: A solution of the phosphine ligand (L) in a suitable anhydrous solvent (e.g., dichloromethane or pentane) is prepared under an inert atmosphere (e.g., nitrogen or argon). To this solution, an equimolar amount of Ni(CO)₄ is added dropwise at room temperature. The reaction mixture is stirred for a short period, during which one carbonyl ligand is displaced by the phosphine ligand. The solvent is then removed under reduced pressure to yield the [LNi(CO)₃] complex. The product should be stored under an inert atmosphere to prevent oxidation.[12]
b) Infrared (IR) Spectroscopy: The IR spectrum of the synthesized [LNi(CO)₃] complex is recorded to identify the A₁ symmetric C-O stretching frequency.
-
Sample Preparation: The [LNi(CO)₃] complex is dissolved in a non-polar solvent that does not absorb strongly in the carbonyl stretching region (e.g., dichloromethane or hexane). The solution is placed in an IR cell with appropriate windows (e.g., CaF₂ or NaCl).
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 2200-1800 cm⁻¹. The spectrum of the pure solvent should also be recorded for background subtraction.
-
Data Analysis: The A₁ symmetric ν(CO) band is the highest frequency and most intense absorption in the carbonyl region of the spectrum for these C₃ᵥ symmetric complexes.[6] This frequency value is the Tolman Electronic Parameter for the ligand L.
Due to the toxicity of Ni(CO)₄, alternative metal complexes such as cis-[Mo(CO)₄L₂] or [Rh(acac)(CO)L] are sometimes used to establish a relative scale of phosphine donor strength.[11][13][14][15] These systems provide data that can be correlated with the original Tolman scale.[11][15]
The pKa of a phosphine is determined by measuring the equilibrium constant for the dissociation of its conjugate acid, the phosphonium ion ([R₃PH]⁺), typically in an organic solvent.
-
Methodology: A common method is potentiometric titration in a non-aqueous solvent, such as acetonitrile (MeCN).[10]
-
Procedure:
-
A solution of the phosphine is prepared in dry acetonitrile.
-
The solution is titrated with a standardized solution of a strong, non-nucleophilic acid (e.g., trifluoromethanesulfonic acid, HOTf) in the same solvent.
-
The potential (in millivolts) is measured after each addition of the titrant using a pH meter equipped with a suitable electrode system (e.g., a glass electrode and a reference electrode).
-
The titration is continued past the equivalence point.
-
The half-equivalence point (where half of the phosphine has been protonated) is determined from the titration curve. The potential at this point is used to calculate the pKa relative to a reference base with a known pKa in acetonitrile.[10]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of the Tolman Electronic Parameter.
Caption: Workflow for determining the Tolman Electronic Parameter (TEP).
This guide provides a foundational understanding and practical framework for comparing the donor properties of phosphine ligands. By leveraging the quantitative data and experimental protocols presented, researchers can make more informed decisions in the rational design of catalysts and the development of new chemical transformations.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
- 3. yanggroup.weebly.com [yanggroup.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. researchgate.net [researchgate.net]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3-Chlorophenyl)phosphane: A Step-by-Step Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (3-Chlorophenyl)phosphane, ensuring the protection of laboratory personnel and the environment.
This compound, also known as Tris(3-chlorophenyl)phosphine, is a solid crystalline compound that presents several health hazards. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Adherence to strict disposal protocols is therefore critical.
Hazard Profile and Safety Precautions
Before initiating any disposal procedure, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Acute Oral Toxicity: Toxic if ingested[1].
-
Skin Irritation: Causes irritation upon contact with the skin[1].
-
Eye Irritation: Can lead to serious eye irritation[1].
-
Respiratory Irritation: May cause irritation to the respiratory system[1].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[1].
-
Hand Protection: Wear appropriate chemical-resistant gloves[1].
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact[1].
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator[1].
Spill Management
In the event of a small spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Keep unnecessary personnel away from the spill area and ensure adequate ventilation[1].
-
Containment: Prevent further spread of the material.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal. Avoid generating dust[1].
-
Decontamination: Clean the spill area thoroughly with soap and water.
Proper Disposal Procedure
The disposal of this compound is regulated and must be carried out in accordance with local, state, and federal guidelines. This substance is classified as hazardous waste[1][2].
Step 1: Waste Collection and Storage
-
Place waste this compound in a clearly labeled, sealed, and compatible container.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[3][4].
-
Ensure the container is kept tightly closed to prevent the release of dust or vapors[1].
Step 2: Engage a Licensed Waste Disposal Service
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste[4][5].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
Step 3: Documentation
-
Maintain accurate records of the amount of waste generated and its disposal date, in compliance with institutional and regulatory requirements.
The following flowchart illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data from the Safety Data Sheet for Tris(3-chlorophenyl)phosphine.
| Property | Value | Reference |
| Molecular Formula | C18H12Cl3P | [1] |
| Appearance | White to cream solid | [1][6] |
| Melting Point | 60.0 - 67.0 °C | [6] |
| Signal Word | Danger | [1] |
| Hazard Statements | Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. epa.gov [epa.gov]
- 6. A11203.14 [thermofisher.com]
Essential Safety and Operational Guide for Handling (3-Chlorophenyl)phosphane
This document provides immediate, essential safety and logistical information for the handling and disposal of (3-Chlorophenyl)phosphane, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound, also known as Tris(3-chlorophenyl)phosphine, is a chemical compound that requires careful handling due to its potential health hazards.[1] It is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1][2][3][4]
Hazard Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 3 | H301 - Toxic if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315 - Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 - Causes serious eye irritation[1][2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | H335 - May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.
PPE Requirements:
| Body Part | Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles, and a face shield if there is a splash hazard. | ANSI Z.87.1 compliant[5] |
| Skin/Body | Chemical-resistant laboratory coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are also required. | Nomex® or similar flame-resistant material is recommended.[5] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Glove selection should be based on the specific breakthrough time and permeation rate for the chemical.[1][6] |
| Respiratory | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if dusts are generated. | N95 dust mask for solids.[2] Use a full-face air-purifying respirator when concentrations are high.[7] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and prevent accidents.
Operational Plan:
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Handling : Avoid the formation of dust and aerosols.[1] Do not breathe dust, fumes, or vapors.[1][2][4] Avoid contact with skin, eyes, and clothing.[1][4]
-
Hygiene : Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4] The product should be stored locked up.[1][2][4]
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
First Aid Protocols:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth.[1] Do NOT induce vomiting. |
| Skin Contact | In case of skin contact, wash with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] If eye irritation persists, get medical advice/attention.[4] |
| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][2][4] Call a POISON CENTER or doctor if you feel unwell.[1][4] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1][2]
Disposal Protocol:
-
Waste Classification : This material is classified as hazardous waste.[1]
-
Container Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][4]
-
Spill Cleanup : In case of a spill, sweep up the material and shovel it into a suitable container for disposal.[1] Avoid dust formation.[1]
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. aspirasci.com [aspirasci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. smith.agrilife.org [smith.agrilife.org]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
